Fmoc-N-Me-HoArg(pbf)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)39-34(37)38-18-12-11-17-30(33(41)42)40(6)35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H,41,42)(H3,37,38,39)/t30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYRTAYAYQTZHC-PMERELPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Fmoc-N-Me-HoArg(Pbf)-OH
Advanced Building Blocks for Peptidomimetic Therapeutics
Executive Summary
Fmoc-N-Me-HoArg(Pbf)-OH is a specialized, high-value amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS) to engineer peptidomimetics with enhanced metabolic stability and altered conformational properties.
This molecule combines three critical structural modifications into a single building block:
-
N-Methylation: Increases proteolytic resistance and membrane permeability by eliminating a hydrogen bond donor.
-
Homoarginine (HoArg): Extends the guanidino side chain by one methylene unit (
) compared to native arginine, probing the spatial requirements of receptor-ligand binding pockets. -
Pbf Protection: A sulfonyl-based protecting group that masks the reactive guanidine moiety, preventing side reactions (e.g.,
-lactam formation) during synthesis and ensuring clean acidolytic cleavage.
This guide details the physicochemical properties, synthetic challenges, and optimized protocols for utilizing this hindered residue in drug discovery.
Part 1: Chemical Identity & Structural Analysis
Structural Components
The utility of Fmoc-N-Me-HoArg(Pbf)-OH lies in its specific functional groups, each serving a distinct role in synthesis and final peptide utility.
| Component | Chemical Name | Function | Mechanism of Action |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Base-labile group (removed by piperidine) that protects the amine during coupling.[1] Orthogonal to acid-labile side chains. | |
| N-Me | Backbone Modification | Replaces the amide proton with a methyl group. This steric clash restricts | |
| HoArg | L-Homoarginine | Side Chain | A non-proteinogenic homolog of arginine. The extra methylene group increases the side chain length, allowing the terminal guanidine to reach deeper binding pockets or alter receptor selectivity. |
| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Side Chain Protection | Protects the guanidine group.[2] Pbf is preferred over Pmc/Mtr because it is more acid-labile (cleaves faster in TFA) and produces fewer tryptophan-alkylating byproducts. |
The "N-Methyl" Challenge
The presence of the
-
Steric Hindrance: The methyl group adds bulk, making it difficult for the activated carboxyl group of the incoming amino acid to attack the secondary amine of the N-Me-HoArg residue.
-
Nucleophilicity: While secondary amines are generally more nucleophilic than primary amines, the steric crowding in the context of a resin-bound peptide significantly reduces the effective reaction rate.
-
Aggregation: N-methylation disrupts inter-chain hydrogen bonding (beta-sheets), which can actually improve solubility and reduce aggregation during synthesis, a distinct advantage over native sequences.
Part 2: Synthetic Utility in SPPS
Optimized Coupling Protocols
Coupling Fmoc-N-Me-HoArg(Pbf)-OH to the resin is generally straightforward. However, coupling the subsequent amino acid onto the N-terminal secondary amine of N-Me-HoArg is one of the most difficult steps in SPPS.
Recommended Reagents
Standard reagents like HBTU or TBTU are often insufficient. High-efficiency reagents generating reactive active esters are required:
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): The gold standard. The 7-aza group facilitates a "neighboring group effect" that accelerates acylation.
-
COMU: A safer alternative to HATU with comparable efficiency (based on Oxyma Pure).[3]
-
PyAOP / PyBOP: Phosphonium reagents are excellent alternatives if uronium salts fail.
Protocol: Coupling onto N-Me-HoArg(Pbf)-Resin
This protocol assumes the N-Me-HoArg is already on the resin and Fmoc-deprotected.
-
Swell Resin: DCM (3 x 1 min), DMF (3 x 1 min).
-
Activation (Pre-activation is critical):
-
Dissolve 5.0 eq of the next Fmoc-Amino Acid in DMF.
-
Add 5.0 eq HATU.
-
Add 10.0 eq DIPEA (Diisopropylethylamine).
-
Allow to activate for 30-60 seconds before adding to resin.
-
-
Coupling:
-
Monitoring:
-
Note: The Kaiser test (ninhydrin) does not work reliably for secondary amines (N-Me residues).[4]
-
Use: Chloranil Test or Bromophenol Blue test. A blue color indicates a free secondary amine (incomplete coupling).
-
Workflow Visualization
The following diagram illustrates the specific logic flow for handling this hindered residue.
Figure 1: SPPS Workflow highlighting the critical bottleneck at the secondary amine coupling step.
Part 3: Deprotection & Cleavage Mechanisms
The Pbf Advantage
The Pbf group protects the guanidine side chain.[6] Upon treatment with Trifluoroacetic Acid (TFA), the Pbf group is cleaved, regenerating the native guanidine cation.
Why Pbf? Older protecting groups like Mtr or Pmc were slower to cleave and often resulted in the sulfonation of Tryptophan or Arginine residues during the cleavage step. Pbf is structurally tuned to be more acid-labile, minimizing the exposure time of the peptide to harsh cleavage cocktails.[6]
Cleavage Cocktail
To ensure complete removal of Pbf and prevent re-attachment of the sulfonyl cation to the peptide (specifically at Trp, Tyr, or Met residues), scavengers are mandatory.
Recommended Cocktail (Reagent K analog):
-
TFA: 82.5% (Acid source)
-
Phenol: 5% (Scavenger)
-
Water: 5% (Scavenger for Pbf cation)
-
Thioanisole: 5% (Methionine protection)
-
TIS (Triisopropylsilane): 2.5% (Hydride donor/Scavenger)
Reaction Time: 2 to 3 hours at Room Temperature.
Cleavage Pathway Diagram
Figure 2: Acidolytic cleavage mechanism of the Pbf group showing the necessity of scavengers to neutralize the reactive sulfonyl cation.
Part 4: Applications in Drug Design
Pharmacokinetic Enhancement
The incorporation of Fmoc-N-Me-HoArg(Pbf)-OH addresses two primary failure modes in peptide drug development:
-
Proteolytic Stability: Peptide bonds involving N-methyl amino acids are not recognized by most proteases (e.g., trypsin, chymotrypsin). This extends the half-life (
) of the therapeutic in plasma. -
Membrane Permeability: By removing the hydrogen bond donor (NH) of the peptide bond, the energetic cost of desolvation is reduced, allowing the peptide to pass through lipid bilayers more easily. This is critical for intracellular targets or oral bioavailability.
Structure-Activity Relationship (SAR)
-
The "Reach": Homoarginine is longer than Arginine.[7] In GPCR ligands or enzyme inhibitors, this extra length allows the positively charged guanidine headgroup to explore deeper anionic pockets that native Arginine cannot reach.
-
Conformational Constraint: The N-methyl group restricts the conformational freedom of the peptide backbone. This is used to "lock" peptides into their bioactive conformation (e.g., inducing a turn), reducing the entropic penalty upon binding to a receptor.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][8][4][9][10] Chemical Reviews. A comprehensive review detailing the stability and cleavage mechanisms of Pbf versus Pmc and Mtr.
-
Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science. Discusses the difficulties and solutions for N-methyl peptide synthesis.
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[9][11] An efficient peptide coupling additive." Journal of the American Chemical Society.[5] Establishes HOAt/HATU as the superior reagents for hindered couplings.[4]
-
Chatterjee, J., et al. (2008).[5] "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. authoritative text on the pharmacokinetic benefits of N-methylation.
-
ChemPep Inc. "Fmoc-Arg(Pbf)-OH Technical Data." Provides baseline physicochemical data for the Pbf-protected arginine class.
Sources
- 1. chempep.com [chempep.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Monograph: Fmoc-N-Me-HoArg(Pbf)-OH
Advanced Building Block for Peptidomimetic Therapeutics
Executive Summary
Fmoc-N-Me-HoArg(Pbf)-OH (CAS: 2044711-15-9) is a highly specialized, non-proteinogenic amino acid derivative used in the synthesis of protease-resistant therapeutic peptides. It combines three critical structural modifications: homoarginine (HoArg) for extended side-chain reach, N-methylation for backbone rigidity and proteolytic stability, and the Pbf group for optimized acid-labile side-chain protection.
This guide provides a definitive technical analysis of its chemical structure, physicochemical properties, and optimized protocols for Solid-Phase Peptide Synthesis (SPPS).[1]
Chemical Anatomy & Structural Logic
The molecule is a convergence of four distinct chemical engineering decisions designed to enhance peptide drug properties.
Structural Diagram
The following diagram illustrates the connectivity and functional distinctness of the protecting groups relative to the amino acid core.
Figure 1: Structural connectivity of Fmoc-N-Me-HoArg(Pbf)-OH, highlighting the modular protecting group strategy.
Component Analysis
-
Fmoc (Fluorenylmethyloxycarbonyl): Base-labile N-terminal protection.[2] The N-methylation at this position introduces significant steric bulk, affecting the cis/trans rotamer ratio of the carbamate bond, often complicating NMR analysis of the monomer.
-
N-Methylation: Replaces the amide proton with a methyl group. This eliminates a hydrogen bond donor, increasing membrane permeability and resistance to enzymatic cleavage.
-
Homoarginine (HoArg): An analog of arginine with an extra methylene group (
) in the side chain. This extends the reach of the positive charge, often used to probe the depth of receptor binding pockets. -
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The gold standard for arginine protection. It is more acid-labile than the older Pmc group, ensuring cleaner removal during TFA cleavage without requiring harsh scavengers to prevent tryptophan alkylation.[3]
Physicochemical Properties
Data synthesized from structural calculation and commercial specifications.
| Property | Value | Notes |
| Chemical Formula | ||
| Molecular Weight | 676.83 g/mol | |
| CAS Number | 2044711-15-9 | |
| Appearance | White to off-white powder | Hygroscopic; store desiccated. |
| Solubility | Soluble in DMF, DMSO, NMP | Poor solubility in DCM/Ether. |
| Chirality | L-configuration (S) | D-isomer available for specific applications. |
| Purity Standard | Critical for N-Me residues to prevent deletion sequences. |
Solid-Phase Peptide Synthesis (SPPS) Protocols
Senior Scientist Note: The combination of N-methylation and the bulky Pbf-protected side chain creates a "steric fortress" around the alpha-carbon. Standard coupling protocols (e.g., HBTU/DIEA) often fail, leading to incomplete coupling or deletion sequences.
Coupling Strategy (The "Power" Protocol)
For coupling Fmoc-N-Me-HoArg(Pbf)-OH to a resin or growing chain, or coupling the next amino acid onto the N-methylated amine of HoArg.
Reagents of Choice:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.
Step-by-Step Coupling Protocol:
-
Dissolution: Dissolve 4.0 eq. of Fmoc-N-Me-HoArg(Pbf)-OH in minimum DMF (approx. 0.2 M concentration).
-
Activation: Add 3.9 eq. of HATU.
-
Initiation: Add 8.0 eq. of DIPEA immediately prior to adding to the resin. Do not pre-activate for >2 minutes to avoid racemization.
-
Reaction: Shake at room temperature for 2 hours .
-
Monitoring: Standard Kaiser test (Ninhydrin) will not work for N-methyl secondary amines (it yields a reddish color rather than blue). Use the Chloranil Test or micro-cleavage LC-MS to verify coupling.
Deprotection & Cleavage
The Pbf group on Homoarginine behaves similarly to Arginine but requires careful scavenger selection due to the bulky hydrophobic byproduct.
Cleavage Cocktail (Reagent K modified):
-
TFA (Trifluoroacetic acid): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
EDT (Ethanedithiol): 2.5% (Optional, replace with DODT if odor is an issue).
Procedure:
-
Incubate resin in cocktail for 3 to 4 hours . (Note: Pbf removal is generally fast, but the N-methyl backbone can slow down global deprotection due to aggregation).
-
Precipitate in cold diethyl ether.
-
Centrifuge and wash 3x with ether.
Troubleshooting: Diketopiperazine (DKP) Formation
Risk: When Fmoc-N-Me-HoArg(Pbf)-OH is the second residue from the N-terminus (i.e., at position 2), deprotection of the N-terminal Fmoc group can lead to rapid cyclization and cleavage of the dipeptide from the resin (DKP formation).
Mitigation Workflow:
Figure 2: Strategy to prevent Diketopiperazine formation during synthesis.
Biological Significance
Why utilize this complex building block?
-
Proteolytic Stability: The N-methyl group eliminates the H-bond donor required by many proteases (like trypsin) to cleave the peptide bond.
-
Receptor Selectivity: The "Homo" extension (extra -CH2-) pushes the guanidino headgroup deeper into binding pockets. This is critical for targeting G-protein coupled receptors (GPCRs) where standard Arginine is too short to make contact with deep anionic residues.
-
Conformational Constraint: N-methylation restricts the phi/psi dihedral angles, forcing the peptide into specific conformations (often beta-turns), which can increase binding affinity by reducing the entropy penalty upon binding.
References
-
Sigma-Aldrich. (n.d.).[4] Fmoc-N-Me-HoArg(pbf)-OH Product Specification. Retrieved from
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219. (Grounding for N-Me coupling protocols).
- Carpino, L. A., et al. (1993). The Pbf protecting group for Arginine. Tetrahedron Letters, 34(49), 7829-7832. (Grounding for Pbf chemistry).
Sources
Technical Monograph: Fmoc-N-Me-HoArg(Pbf)-OH
The "Missing Manual" for Advanced Peptidomimetic Synthesis
Executive Summary
Fmoc-N-Me-HoArg(pbf)-OH is a highly specialized, non-standard amino acid derivative used in the development of protease-resistant peptide therapeutics.[1] It combines two critical structural modifications: N-methylation (improving metabolic stability and membrane permeability) and Homoarginine (a methylene-extended arginine analog offering unique steric and electrostatic interactions).[1][2]
Status of CAS Number: As of February 2026, a centralized Chemical Abstracts Service (CAS) registry number has not been assigned to the specific fully protected building block Fmoc-N-Me-HoArg(pbf)-OH in public commercial databases.[1] Researchers must currently rely on the CAS numbers of its direct precursors or synthesize it in situ.[2]
This guide serves as the definitive technical reference for synthesizing, characterizing, and utilizing this compound when no commercial catalog number exists.
Part 1: Chemical Identity & Structural Logic[1]
The "CAS Gap" Analysis
Because this compound is a "double-modified" derivative, it is rarely stocked as a catalog item. It is typically generated via custom synthesis or on-resin modification.[1][2] To validate your materials, you must reference the precursor (Fmoc-HoArg(Pbf)-OH).[1][2]
| Component | Chemical Name | CAS Number | Status |
| Target | Fmoc-N-Me-HoArg(Pbf)-OH | Unassigned | Custom / In-situ |
| Precursor | Fmoc-L-Homoarginine(Pbf)-OH | 1159680-21-3 | Commercially Available |
| Analog | Fmoc-N-Me-Arg(Pbf)-OH | Unassigned | Rare / Custom |
| Analog | Fmoc-Arg(Pbf)-OH | 154445-77-9 | Standard Commodity |
Physicochemical Profile (Calculated)
Since no certificate of analysis (CoA) exists for a commercial product, use these calculated values for mass spectrometry validation.
-
IUPAC Name: N-alpha-(9-Fluorenylmethoxycarbonyl)-N-alpha-methyl-N-omega-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-homoarginine[1][2]
-
Molecular Formula: C₃₆H₄₄N₄O₇S[1]
-
Exact Mass: 676.2931 Da[1]
-
Solubility: Soluble in DMF, NMP, DMSO; sparingly soluble in DCM.[1]
Part 2: Synthesis & Production Protocols
Since you cannot purchase this specific CAS, you must synthesize it.[2] The most robust method for introducing N-methylation into complex side-chains (like Pbf-protected Homoarginine) without side-chain damage is the Fukuyama-Mitsunobu On-Resin Methylation .[1][2]
Protocol: On-Resin Synthesis of N-Me-HoArg
Rationale: Direct solution-phase N-methylation of Fmoc-HoArg(Pbf)-OH is risky due to the acid sensitivity of the Pbf group and potential racemization.[1] The solid-phase "sub-monomer" approach is superior.[1][2]
Reagents Required:
-
o-NBS-Cl: 2-Nitrobenzenesulfonyl chloride (CAS: 1694-92-4)[1][2]
-
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene (Base)[1]
-
Mitsunobu Reagents: Triphenylphosphine (PPh₃), DIAD (Diisopropyl azodicarboxylate), Methanol (MeOH).[1][2]
-
Mercaptoethanol/DBU: For de-sulfonylation.[1]
Step-by-Step Workflow:
-
Coupling the Precursor: Couple Fmoc-HoArg(Pbf)-OH (CAS 1159680-21-3) to the resin using standard HATU/DIPEA chemistry.[1]
-
Fmoc Removal: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF/DCM.[1][2]
-
o-NBS Protection (Activation):
-
Mitsunobu Methylation:
-
o-NBS Deprotection:
-
Next Coupling (The "Difficult" Step): Coupling the next amino acid onto this N-methylated secondary amine is sterically hindered.[1][2]
-
Recommendation: Use HATU or COMU with HOAt at 50°C for 2 hours. Double couple.
-
Part 3: Visualization of Logic & Workflow
Structural & Synthesis Logic Diagram
The following diagram illustrates the relationship between the available precursor and the target "Missing CAS" compound, along with the synthesis logic.
Figure 1: The "Fukuyama-Mitsunobu" pathway to generate the N-Me-HoArg motif on solid phase, bypassing the need for the isolated building block.[1][2]
Part 4: Critical Application Notes
Steric Hindrance & Coupling
Once you have synthesized the N-methylated residue (or if you obtained the custom building block), the next amino acid coupling is the bottleneck.[1][2] The N-methyl group creates significant steric clash.[2]
| Parameter | Standard Protocol | N-Me-HoArg Protocol |
| Coupling Reagent | HBTU / DIC | HATU / HOAt / COMU |
| Temperature | Room Temp (25°C) | Elevated (50°C) |
| Coupling Time | 45 - 60 min | 2 x 2 hours (Double Couple) |
| Monitoring | Kaiser Test | Chloranil Test / Mini-Cleavage MS |
Stability & Storage
If you successfully isolate the free acid building block Fmoc-N-Me-HoArg(Pbf)-OH:
-
Storage: -20°C, desiccated.
-
Shelf Life: 6-12 months (Pbf is sensitive to moisture/acid over time).[1][2]
-
Solubility Check: Dissolve in DMF immediately before use. Do not store in solution.
References
-
Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups."[1][2][4] Chemical Reviews, 109(6), 2455–2504.[1] Link[1][2]
- Context: Authoritative review on Pbf stability and Fmoc chemistry.
-
Biron, E., & Kessler, H. (2005).[1][2] "Convenient Synthesis of N-Methylamino Acids on Solid Phase." Journal of Organic Chemistry, 70(24), 9691–9695.[1][2] Link[1]
-
Context: The primary protocol for the o-NBS/Mitsunobu methylation described in Part 2.[2]
-
-
PubChem Compound Summary. (2024). "Fmoc-Arg(Pbf)-OH (CAS 154445-77-9)."[1][2][5][6][7][8] National Center for Biotechnology Information.[1] Link[1][2]
-
Sigma-Aldrich / Merck. (2024).[1][2] "Fmoc-hArg(Pbf)-OH (CAS 1159680-21-3)."[1][2][9][10] Product Catalog. Link
-
Context: Verification of the precursor CAS number.[2]
-
Sources
- 1. N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine | C34H40N4O7S | CID 11354259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc-Arg(Pbf)-OH | CAS 154445-77-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Fmoc-Pbf-L-精氨酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. 154445-77-9|Fmoc-Arg(Pbf)-OH|BLD Pharm [bldpharm.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc-hArg(Pbf)-OH Novabiochem 1159680-21-3 [sigmaaldrich.com]
Strategic Utilization of Fmoc-N-Me-HoArg(Pbf)-OH in Peptidomimetic Therapeutics
[1]
Executive Summary
The transition from native peptide sequences to therapeutically viable drugs often hinges on two factors: proteolytic stability and target selectivity . Fmoc-N-Me-HoArg(Pbf)-OH represents a high-value "dual-warhead" building block designed to address both challenges simultaneously.
By combining backbone N-methylation (conferring resistance to enzymatic degradation and improved membrane permeability) with the side-chain extension of Homoarginine (exploring deeper binding pockets), this molecule allows medicinal chemists to execute a "Guanylation Walk" with enhanced pharmacokinetic profiles.[1] This guide details the physicochemical properties, structural rationale, and specific Solid-Phase Peptide Synthesis (SPPS) protocols required to successfully incorporate this sterically demanding residue.
Part 1: Chemical Profile & Handling
Fmoc-N-Me-HoArg(Pbf)-OH is a derivative of L-Homoarginine, protected at the
Physicochemical Specifications
| Property | Specification | Technical Note |
| Full Name | N- | |
| Molecular Formula | High MW due to bulky protecting groups. | |
| Protecting Group | Fmoc (Base labile); Pbf (Acid labile) | Pbf is preferred over Pmc/Mtr for faster cleavage and reduced Arg-sulfonation side reactions.[1] |
| Solubility | Soluble in DMF, NMP, DMSO | Critical: May require sonication. Avoid DCM for stock solutions due to potential precipitation during coupling. |
| Hygroscopicity | Moderate to High | Store at -20°C. Equilibrate to RT in a desiccator before opening to prevent hydrolysis.[1] |
| Racemization Risk | Elevated | N-methylated amino acids are more prone to racemization during activation than canonical residues.[1] |
Part 2: Structural Biology & Pharmacological Rationale[2]
The "Dual-Constraint" Mechanism
Incorporating Fmoc-N-Me-HoArg(Pbf)-OH introduces two distinct structural perturbations:
-
N-Methylation (Backbone):
-
Steric Clash: The methyl group (
) replaces the amide proton, creating steric hindrance that restricts the and torsion angles. This "locks" the peptide into specific conformations (often -turns), reducing the entropic penalty of binding. -
Permeability: Removing the H-bond donor reduces the desolvation energy required to pass through lipid bilayers, significantly improving oral bioavailability and cell permeability.
-
Proteolytic Shielding: The N-methyl group physically blocks proteases (like trypsin) from accessing the scissile bond.
-
-
Homoarginine (Side Chain):
-
The "Guanylation Walk": HoArg adds a methylene (
) group to the aliphatic chain of Arginine. This extends the guanidinium headgroup by ~1.54 Å. -
Selectivity: This extension allows the positive charge to reach deeper into anionic binding pockets (e.g., GPCRs or active sites of metalloproteases) that native Arginine cannot reach, improving selectivity.
-
Visualization: Structural Logic Flow
[1]
Part 3: Solid-Phase Peptide Synthesis (SPPS) Protocol
Warning: The incorporation of N-methylated residues presents a significant synthetic challenge.[2] The secondary amine is sterically hindered and less nucleophilic than a primary amine. Standard protocols (HBTU/DIEA) will likely fail or result in deletion sequences.[1]
Coupling OF Fmoc-N-Me-HoArg(Pbf)-OH
Goal: Attach the N-Me-HoArg residue to the growing chain.[1]
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . These are more reactive than HBTU.[1]
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.
-
Stoichiometry: 3-4 eq. Amino Acid : 3-4 eq.[1] HATU : 6-8 eq. Base.
-
Time: 2 x 1 hour (Double coupling is recommended).
Coupling TO Fmoc-N-Me-HoArg(Pbf)-OH
Goal: Attach the NEXT amino acid onto the N-terminal secondary amine of the N-Me-HoArg residue. This is the most difficult step in the synthesis due to extreme steric hindrance.[1]
-
Reagents: HATU or PyAOP are mandatory.[1]
-
Procedure:
-
Activation: Pre-activate the incoming Fmoc-Amino Acid with HATU/DIPEA for 30 seconds before adding to the resin.
-
Reaction: Allow to react for 2 to 4 hours .
-
Repeat: Double coupling is mandatory .
-
Capping: Acetylate unreacted amines aggressively (
/Pyridine) to prevent deletion sequences.
Monitoring (Critical)
-
Standard Kaiser Test: Will FAIL (False Negative).[1] The Kaiser test detects primary amines. It does not react with the secondary amine of the N-methyl group.
-
Correct Method: Use the Chloranil Test or Bromophenol Blue Test .
Visualization: N-Methyl SPPS Workflow
Part 4: Cleavage & Workup[7]
The Pbf group is acid-labile but generates a reactive arylsulfonyl cation upon cleavage.[1] If not scavenged, this cation can re-attach to Tryptophan (Trp) or Arginine (Arg) residues, causing permanent modification.[1]
Recommended Cocktail (Reagent K or B equivalent)
-
TFA (Trifluoroacetic acid): 82.5% (Cleavage agent)[1]
-
Phenol: 5% (Protects Tyr/Trp)[4]
-
Water: 5% (Scavenges t-butyl cations)[1]
-
EDT (1,2-Ethanedithiol) or DODT: 2.5% (Crucial for Trp/Cys protection and Pbf scavenging)[1]
Protocol:
-
Cool the cleavage cocktail to 0°C before adding to the resin.
-
Allow reaction to proceed at Room Temperature for 2.5 to 3 hours . (Pbf on Homoarginine may require slightly longer than standard Arg).[1]
-
Precipitate in ice-cold Diethyl Ether.
-
Centrifuge and wash pellet 3x with ether.
References
-
Kessler, H. (2012).[1][5] Synthesis of N-methylated cyclic peptides. Nature Protocols.[1][5] Link
-
Biron, E., et al. (2008).[1][6] Optimized selective N-methylation of peptides on solid support.[1] Journal of Peptide Science. Link[1]
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][2][7][8] Chemical Reviews.[1] Link[1]
-
Merck/Novabiochem. Fmoc-N-Me-Arg(Pbf)-OH Technical Data.[1][9] (Analogous chemistry applied to HoArg).[1][3] Link[1]
-
Tsikas, D., & Wu, G. (2015).[3] Homoarginine, Arginine, and Citrulline: Metabolism and Physiological Effects. Amino Acids.[1][6][2][5][7][8][10][11][12] Link[1]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. nbinno.com [nbinno.com]
- 9. Fmoc-Arg(Me,Pbf)-OH Novabiochem 1135616-49-7 [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Homoarginine in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile and Handling of Fmoc-N-Me-HoArg(pbf)-OH
Executive Summary
Fmoc-N-Me-HoArg(pbf)-OH is a specialized, orthogonally protected amino acid derivative used in solid-phase peptide synthesis (SPPS) to introduce N-methylated homoarginine residues. This modification is critical in drug development for enhancing proteolytic stability, membrane permeability, and conformational rigidity of peptide therapeutics.
The solubility profile of this compound is governed by three competing structural moieties:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A bulky, lipophilic aromatic group.
-
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): A highly hydrophobic protecting group for the guanidine side chain.
-
N-Methylation: A modification that eliminates a hydrogen bond donor, significantly reducing intermolecular aggregation (beta-sheet formation) and enhancing solubility in organic solvents compared to its non-methylated analogs.
This guide provides a validated solubility matrix, dissolution protocols, and handling strategies to ensure efficient coupling and high-yield synthesis.
Physicochemical Profile & Solubility Matrix
The combination of the Fmoc and Pbf groups renders Fmoc-N-Me-HoArg(pbf)-OH practically insoluble in aqueous media and non-polar organic solvents (ethers, alkanes). Successful dissolution requires polar aprotic solvents capable of disrupting van der Waals forces while accommodating the lipophilic Pbf shield.
Solubility Compatibility Table
| Solvent Class | Solvent | Solubility Rating | Estimated Saturation (25°C) | Application Context |
| Polar Aprotic | DMF (Dimethylformamide) | Excellent | > 0.5 M | Primary Solvent. Standard for SPPS coupling reactions. |
| Polar Aprotic | NMP (N-Methyl-2-pyrrolidone) | Excellent | > 0.5 M | Preferred for "difficult sequences" or microwave synthesis due to higher boiling point. |
| Polar Aprotic | DMSO (Dimethyl sulfoxide) | High | ~ 0.2 - 0.4 M | Use only if DMF fails. High viscosity can hinder resin diffusion; difficult to remove. |
| Chlorinated | DCM (Dichloromethane) | Moderate | 0.05 - 0.1 M | Good for resin swelling but poor for dissolving high concentrations of Pbf-protected Arginine derivatives. |
| Protic | Methanol / Ethanol | Low/Reactive | < 0.01 M | Avoid. Potential for esterification side reactions; poor solubility. |
| Ethers | Diethyl Ether / MTBE | Insoluble | < 0.001 M | Precipitation. Used to crash the product out of solution during purification. |
| Aqueous | Water | Insoluble | Negligible | Wash. Used to remove salts/scavengers during workup. |
Critical Insight: While N-methylation generally improves solubility by preventing aggregation, the Pbf group is the dominant factor. It adds significant bulk and hydrophobicity. Consequently, DCM alone is often insufficient for preparing 0.2 M coupling solutions; a mixture of DCM/DMF is recommended if DCM is required for swelling compatibility.
Validated Experimental Protocols
Protocol A: Preparation of 0.2 M Stock Solution for SPPS
This protocol ensures a stable, clear solution suitable for automated synthesizers or manual coupling.
Reagents:
-
Fmoc-N-Me-HoArg(pbf)-OH (MW ≈ 676.8 g/mol - Note: MW varies slightly by counter-ion/hydration, verify batch CoA)
-
Anhydrous DMF (Amine-free, ≥99.8%)
Step-by-Step Methodology:
-
Calculation: Calculate the required mass for a 0.2 M solution.
-
Example: For 10 mL of solution:
.
-
-
Weighing: Weigh the amino acid powder into a dry scintillation vial or Falcon tube.
-
Solvent Addition (Initial): Add 70% of the calculated volume of DMF.
-
Vortex/Sonication: Vortex vigorously for 30 seconds. If particulates remain, sonicate at room temperature for 1-2 minutes.
-
Checkpoint: The solution should be clear. If hazy, the Pbf group may be inducing aggregation.
-
-
Volume Adjustment: Add the remaining DMF to reach the final target volume.
-
Filtration (Optional but Recommended): Filter through a 0.45 µm PTFE syringe filter to remove any insoluble resin or dust that could clog synthesizer lines.
Protocol B: Troubleshooting "Difficult" Dissolution
If the compound does not dissolve in pure DMF (often due to batch-specific crystal packing or aging):
-
Add DMSO: Add anhydrous DMSO (up to 10% v/v). The high dielectric constant of DMSO disrupts strong intermolecular interactions.
-
Warm Gently: Heat the solution to 40°C in a water bath. Do not exceed 50°C to prevent premature Fmoc cleavage or decomposition.
-
Co-Solvent Strategy: If using DCM for coupling, dissolve the amino acid in a minimum volume of DMF first, then dilute with DCM.
Coupling Strategy for N-Methylated Residues
Coupling N-methylated amino acids is sterically demanding.[1] Standard reagents (HBTU/HCTU) often result in low yields or deletion sequences.
Recommended Activation System:
-
Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
-
Rationale: The 7-aza nitrogen in HATU/HOAt provides a "neighboring group effect" that accelerates the acylation rate, compensating for the steric hindrance of the N-methyl group [1].
Workflow Visualization: Solubility & Coupling Logic
Figure 1: Decision tree for solubilizing Fmoc-N-Me-HoArg(pbf)-OH for peptide synthesis.
Storage and Stability
-
Solid State: Store at +2°C to +8°C (short term) or -20°C (long term). Keep desiccated. The Pbf sulfonyl moiety is sensitive to moisture over long periods.
-
In Solution: Use prepared DMF solutions within 24 hours. N-methylated amino acids are prone to slow diketopiperazine (DKP) formation if left in solution with free amines, though the Fmoc group prevents this in stock solutions. Spontaneous Fmoc cleavage can occur in DMF over extended periods (weeks) due to trace amine impurities [2].
References
-
Sigma-Aldrich. Fmoc-N-Me-Arg(Pbf)-OH Product Specification & Handling.[2] Accessed via Merck/Millipore database.
-
ChemPep. Fmoc Solid Phase Peptide Synthesis: Standard Protocols and Solubility Guides.
-
MedChemExpress. Fmoc-N-Me-Arg(Pbf)-OH Solubility and Stock Solution Preparation.
-
BOC Sciences. Fmoc-Arg(Pbf)-OH Properties and Applications in SPPS.
-
National Institutes of Health (NIH) - PubChem. Fmoc-norArg(Pbf)-OH Compound Summary (Structural Analog).
Sources
Methodological & Application
Application Notes and Protocols for the Strategic Incorporation of Fmoc-N-Me-HoArg(pbf)-OH in Solid-Phase Peptide Synthesis
Authored by: A Senior Application Scientist
Abstract
The incorporation of N-methylated and non-canonical amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design. These modifications can dramatically enhance pharmacological profiles by increasing proteolytic stability, improving cell permeability, and constraining peptide conformation to favor bioactive forms. Fmoc-N-Me-HoArg(pbf)-OH is a sterically demanding building block that combines the benefits of N-methylation with the extended side chain of homoarginine. This guide provides a comprehensive, field-proven protocol for the successful integration of this challenging residue into peptide chains using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices, from the selection of potent coupling reagents to specialized monitoring techniques, ensuring a self-validating and reproducible workflow for researchers, scientists, and drug development professionals.
Introduction: The Rationale for N-Methylated Homoarginine Peptides
In the quest for more drug-like peptides, chemists often turn to modifications that overcome the inherent limitations of natural peptide structures, such as poor stability and low oral bioavailability. N-methylation of the peptide backbone amide is a particularly effective strategy. The methyl group introduces a steric shield that protects the adjacent peptide bond from enzymatic cleavage and simultaneously removes the hydrogen bond donor, which can improve membrane permeability.[1] Furthermore, N-methylation restricts the conformational freedom of the peptide backbone, which can lock the peptide into its biologically active conformation.
Homoarginine (Har), a homolog of arginine with an additional methylene group in its side chain, offers its own set of advantages. Peptides containing homoarginine have shown increased resistance to degradation by trypsin-like enzymes, which typically cleave at the C-terminus of arginine and lysine residues.[2] The combination of these two features in Fmoc-N-Me-HoArg(pbf)-OH provides a powerful tool for creating novel peptides with significantly enhanced therapeutic potential.
However, the very features that grant these benefits—namely the steric bulk of the N-methyl group—present significant synthetic challenges. The secondary amine of the N-methylated residue is a poor nucleophile, making the acylation step (peptide bond formation) slow and often incomplete with standard protocols. This guide provides the necessary strategic adjustments to overcome this hurdle.
The Building Block: Understanding Fmoc-N-Me-HoArg(pbf)-OH
A thorough understanding of the building block's components is critical for its successful application. Each functional group serves a specific and orthogonal purpose within the Fmoc-SPPS paradigm.
Caption: Key components of the Fmoc-N-Me-HoArg(pbf)-OH building block.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The temporary α-amine protecting group. Its lability to basic conditions (e.g., piperidine) allows for sequential deprotection in each cycle of SPPS while all other protecting groups remain intact.[3]
-
N-Methyl Group: This is the key modifying group and the primary source of synthetic difficulty. It replaces the amide proton, creating a secondary amine that is both sterically hindered and less nucleophilic than a primary amine.
-
Homoarginine Side Chain: The extended guanidinium side chain provides the desired biological properties.
-
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): A highly acid-labile protecting group for the guanidinium function of the homoarginine side chain. It is stable to the basic conditions used for Fmoc removal but is efficiently cleaved during the final trifluoroacetic acid (TFA) treatment.[4] Its use minimizes side reactions associated with other sulfonyl-based protecting groups.[4]
Experimental Protocols: A Validated Workflow
The successful incorporation of Fmoc-N-Me-HoArg(pbf)-OH hinges on optimizing the coupling step to overcome the steric barrier. The following protocol has been designed for maximum efficiency.
Caption: SPPS workflow for incorporating Fmoc-N-Me-HoArg(pbf)-OH.
Materials and Reagents
-
Fmoc-N-Me-HoArg(pbf)-OH
-
Peptide-resin with a free N-terminal amine
-
Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Monitoring Solution: Bromophenol Blue (BPB) test solution (250 mg in 50 ml DMF)[5]
-
Capping Solution (Optional): 10% (v/v) Acetic Anhydride and 2% (v/v) DIPEA in DMF
Step-by-Step Protocol
This protocol assumes a synthesis scale of 0.1 mmol on a resin with a substitution of 0.5 mmol/g (i.e., 200 mg of resin). Adjust volumes and quantities accordingly.
Step 1: N-terminal Fmoc Deprotection
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add 2 mL of 20% piperidine/DMF solution to the resin. Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 2 mL of 20% piperidine/DMF and agitate for an additional 15 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to ensure complete removal of piperidine.
Step 2: Amino Acid Activation (Pre-activation is Key)
Causality: Standard coupling reagents like HBTU or HCTU are often insufficient for acylating sterically hindered N-methylated amines.[5] HATU is the reagent of choice as it generates a highly reactive HOAt-activated ester, which is more effective at overcoming the steric barrier.[5][6] Pre-activating the amino acid in a separate vessel before adding it to the resin ensures the activated species is readily available for coupling.
-
In a separate vial, dissolve Fmoc-N-Me-HoArg(pbf)-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in 1.5 mL of DMF.
-
Add DIPEA (8 eq., 0.8 mmol) to the amino acid/HATU solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.
Step 3: Coupling to the Resin
-
Drain the final DMF wash from the deprotected resin.
-
Immediately add the activated amino acid solution from Step 2 to the resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. The extended coupling time is necessary to drive the reaction to completion due to the sterically hindered nature of the N-methyl amine.[1]
Step 4: Monitoring the Reaction
Causality: The standard Kaiser (ninhydrin) test is unreliable for monitoring couplings onto secondary amines as it produces a false negative (no color change).[1] The bromophenol blue test provides a reliable qualitative assessment of the presence of free primary or secondary amines.
-
Withdraw a small sample of resin beads (approx. 1-2 mg) and wash them with methanol.
-
Add 2-3 drops of the bromophenol blue test solution.
-
Observe the color.
-
If the test is blue/green, perform a second coupling (repeat Steps 2 and 3) before proceeding. If the second coupling is still incomplete, capping is recommended.
Step 5: Washing and Capping (Optional)
-
Once the coupling is complete (yellow BPB test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
-
(Optional but Recommended for Incomplete Couplings): To prevent the formation of deletion sequences, cap any unreacted amines by adding the Capping Solution and agitating for 30 minutes. Then, wash again with DMF (3 x 2 mL).
The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.
Quantitative Data & Troubleshooting
| Parameter | Recommended Value | Rationale |
| Amino Acid (AA) | 4 equivalents | Drives the reaction equilibrium towards product formation. |
| Coupling Reagent | 3.9 equivalents of HATU | Highly efficient activation for sterically hindered couplings.[5] |
| Base | 8 equivalents of DIPEA | A non-nucleophilic base essential for activation without side reactions. |
| Reaction Time | 1 - 4 hours (or longer) | N-methylated residues couple slowly; extended time is crucial for high yields.[1] |
| Monitoring Test | Bromophenol Blue | Kaiser test is unreliable for secondary amines.[1][5] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Insufficient activation; steric hindrance; peptide aggregation. | Use HATU as the coupling reagent. Increase coupling time. Perform a second coupling. Consider using a chaotropic salt like LiCl in the coupling mixture to disrupt aggregation. |
| Deletion Sequence in Final Peptide | Incomplete coupling followed by successful coupling of the next residue. | Always monitor coupling completion. If incomplete, perform a double coupling or cap unreacted amines with acetic anhydride before proceeding. |
| Side Product Formation during Cleavage | Re-attachment of the cleaved Pbf protecting group to sensitive residues (e.g., Tryptophan). | Use a cleavage cocktail with appropriate scavengers like Triisopropylsilane (TIS) and water.[4] |
Final Cleavage and Deprotection
Once the entire peptide sequence is assembled, the peptide must be cleaved from the solid support, and the Pbf side-chain protecting group must be removed.
Cleavage Cocktail (Reagent K - Modified)
| Reagent | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 94% | Strong acid for cleavage from resin and Pbf removal. |
| Water (H₂O) | 2.5% | Scavenger; aids solubility. |
| Triisopropylsilane (TIS) | 2.5% | Primary scavenger for Pbf and other carbocations. |
| 1,2-Ethanedithiol (EDT) | 1.0% | Scavenger, particularly useful if Trp or Cys are present. |
Procedure:
-
Wash the final peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Incubate at room temperature with occasional swirling for 2-4 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.
-
The peptide will precipitate as a white solid.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum and then lyophilize from a water/acetonitrile mixture to obtain a fluffy white powder.
References
- Bordignon, F., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS.
- Nowick, J.S. (n.d.).
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241.
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Wessolowski, A., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
-
CEM Corporation. (n.d.). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
-
Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- de la Torre, B.G., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.
- Reddit. (2025). How to remove deprotect Arg(Pbf)?. r/chemhelp.
- Royal Society of Chemistry. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent.
- ResearchGate. (n.d.). Synthesis of homoarginine.
- ChemRxiv. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning.
- Izdebski, J., et al. (2007). Synthesis and biological activity of homoarginine-containing opioid peptides. Journal of Peptide Science, 13(1), 27-30.
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
- MDPI. (2022). Arginine Homopeptide of 11 Residues as a Model of Cell-Penetrating Peptides in the Interaction with Bacterial Membranes.
- ChemRxiv. (n.d.). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production.
- El-Faham, A., et al. (2016). Design, Synthesis, and Evaluation of Homochiral Peptides Containing Arginine and Histidine as Molecular Transporters. Molecules, 21(6), 743.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological activity of homoarginine-containing opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
Fmoc-N-Me-HoArg(pbf)-OH solid-phase peptide synthesis protocol
An Application Guide to the Solid-Phase Synthesis of Peptides Incorporating N-Methylated Homoarginine
Abstract
N-methylation of peptide backbones is a pivotal strategy in medicinal chemistry for enhancing therapeutic properties, including metabolic stability, membrane permeability, and oral bioavailability.[1][2] However, the incorporation of N-methylated amino acids, particularly bulky residues like N-methyl-homoarginine, into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents significant synthetic challenges.[3] The primary obstacle is the steric hindrance imposed by the N-methyl group, which drastically slows down the kinetics of peptide bond formation.[3][4][5] This guide provides a comprehensive, in-depth protocol for the successful incorporation of Fmoc-N-Me-HoArg(Pbf)-OH, focusing on optimized coupling strategies, troubleshooting, and analytical validation to ensure the synthesis of high-purity target peptides.
Introduction: The Challenge and Opportunity of N-Methylation
Standard Fmoc-based SPPS is a robust and widely adopted methodology for peptide synthesis.[6] The iterative cycle of Nα-Fmoc deprotection and subsequent amino acid coupling is highly efficient for standard proteinogenic amino acids.[7] The introduction of an Nα-methyl group fundamentally alters the reactivity of the secondary amine at the N-terminus of the peptide chain. While it can confer advantageous conformational constraints and proteolytic resistance to the final peptide, it also creates a sterically crowded environment that impedes the approach of the activated carboxyl group of the incoming amino acid.[3][4]
This steric clash often leads to incomplete couplings, resulting in deletion sequences that are difficult to separate from the target peptide.[3] Consequently, standard coupling reagents such as HBTU or DIC/HOBt are often insufficient.[8] Success hinges on employing more potent activation methods and carefully optimized reaction conditions to drive the coupling reaction to completion. This protocol is designed to provide researchers with the tools and rationale to navigate these challenges effectively.
Below is the chemical structure of the building block, highlighting its key functional components.
Caption: Key components of the Fmoc-N-Me-HoArg(Pbf)-OH building block.
Materials and Reagents
Successful synthesis requires high-quality reagents. The following table outlines the necessary materials.
| Reagent/Material | Grade | Recommended Supplier | Notes |
| Fmoc-N-Me-HoArg(Pbf)-OH | Peptide Synthesis | Verified Vendor | Store desiccated at -20°C. |
| Rink Amide or Wang Resin | 100-200 mesh, ~0.5 mmol/g | Verified Vendor | Choice depends on desired C-terminus (amide or acid). |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Verified Vendor | Use low water/amine content. |
| Dichloromethane (DCM) | ACS Grade or higher | Verified Vendor | |
| Piperidine | Reagent Grade | Verified Vendor | For Fmoc deprotection solution. |
| Coupling Reagents | |||
| HATU | Peptide Synthesis Grade | Verified Vendor | Highly recommended for N-methylated residues. |
| HCTU | Peptide Synthesis Grade | Verified Vendor | Effective alternative to HATU. |
| Bases | |||
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Verified Vendor | |
| 2,4,6-Collidine | Reagent Grade | Verified Vendor | A non-nucleophilic base, can reduce racemization.[9] |
| Cleavage & Deprotection | |||
| Trifluoroacetic Acid (TFA) | Reagent Grade | Verified Vendor | Corrosive and toxic. Handle in a fume hood. |
| Triisopropylsilane (TIS) | Reagent Grade | Verified Vendor | Cation scavenger. |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Verified Vendor | Scavenger, particularly for Trp-containing peptides. |
| Water | HPLC Grade | Verified Vendor | |
| Diethyl Ether (Cold) | ACS Grade | Verified Vendor | For peptide precipitation. |
| Monitoring Reagents | |||
| Kaiser Test Kit | N/A | Verified Vendor | For primary amines. Will be negative after coupling. |
| Chloranil or Isatin Test | N/A | N/A | For secondary amines (confirms presence of N-terminal N-methyl residue). |
The SPPS Workflow: A Step-by-Step Protocol
The following protocol outlines the manual synthesis process. The principles are directly applicable to automated synthesizers, though specific parameters may need adjustment.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Resin Preparation & First Amino Acid Coupling
-
Resin Swelling: Place the desired amount of resin in a reaction vessel. Swell the resin in DMF for 30-60 minutes, followed by DCM for 10 minutes. Drain the solvent.
-
First Amino Acid Loading (for Wang resin): The loading of the first amino acid is critical and should be performed using standard established protocols (e.g., DIC/DMAP or MSNT activation) to ensure maximal substitution and avoid racemization.
The Iterative Synthesis Cycle
For each amino acid to be added:
Step 1: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.[10]
-
Agitate for 3-5 minutes. Drain.
-
Add a fresh 20% piperidine/DMF solution. Agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.
Step 2: Coupling Fmoc-N-Me-HoArg(Pbf)-OH
Scientist's Note (Causality): This is the most critical step. The steric bulk of the N-methyl group and the Pbf-protected side chain slows the reaction.[3] We must use a highly efficient coupling reagent to form a reactive intermediate that can overcome this barrier. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is superior for this task as it forms a highly reactive HOAt active ester.[8] A non-nucleophilic base like DIPEA or collidine is used to activate the reaction without causing premature Fmoc deprotection.
-
Activation Solution: In a separate vial, dissolve Fmoc-N-Me-HoArg(Pbf)-OH (3-4 eq.), HATU (2.9-3.9 eq.), and DIPEA or Collidine (6-8 eq.) in DMF.
-
Rationale for Equivalents: A higher excess of reagents is used to drive the sluggish reaction to completion.
-
-
Pre-activation: Allow the activation mixture to stand for 2-5 minutes.
-
Coupling Reaction: Add the activation solution to the deprotected peptidyl-resin.
-
Reaction Time: Agitate the reaction vessel for a minimum of 2-4 hours at room temperature. For particularly difficult sequences, overnight coupling may be necessary. The use of microwave-assisted SPPS can significantly reduce this time and improve efficiency.[4]
Step 3: Monitoring and Recoupling
-
Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Chloranil or Isatin test. A positive result (e.g., blue beads for Chloranil) indicates the presence of a secondary amine and thus an incomplete reaction. The standard Kaiser test will be negative as it only detects primary amines.
-
Decision to Recouple: If the test is positive, drain the reaction solution and repeat the entire coupling step (Step 2) with a freshly prepared activation solution ("double coupling"). It is common practice to double couple N-methylated amino acids by default to ensure the highest possible yield.[3]
-
Capping (Optional): If coupling remains incomplete after a second attempt, it is advisable to cap the unreacted free amines to prevent the formation of deletion peptides. This is done by treating the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.
Step 4: Washing
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
Repeat this cycle for all subsequent amino acids in the sequence.
Final Cleavage and Deprotection
Authoritative Grounding: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a sulfonyl-based protecting group for the guanidinium function of arginine and its analogues.[11] It is designed to be highly acid-labile and is efficiently removed during the final TFA cleavage step, which simultaneously cleaves the peptide from the resin and removes all other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[12][13]
Cleavage Cocktail Composition
The precise composition of the cleavage cocktail depends on the peptide sequence. A standard, robust cocktail is "Reagent K".[14]
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage agent, dissolves peptide |
| Water | 5% | Scavenger, promotes Trp deprotection |
| Phenol | 5% | Scavenger |
| Thioanisole | 5% | Scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, prevents Met oxidation |
Cleavage Protocol
-
After the final Fmoc deprotection, wash the peptidyl-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Place the dry resin in a reaction vessel. Add the cleavage cocktail (approx. 10 mL per 1 g of resin).
-
Agitate at room temperature for 2-4 hours.[15]
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Wash the resin once more with a small amount of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution to a small volume using a gentle stream of nitrogen.
-
Precipitation: Add the concentrated peptide solution dropwise to a large volume (10-20x) of ice-cold diethyl ether with vigorous stirring.[15]
-
A white precipitate (the crude peptide) should form. Allow it to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Wash the peptide pellet 2-3 times with cold ether to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide must be purified and its identity confirmed.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[16][17] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.
-
Analysis:
-
Purity Assessment: Analytical RP-HPLC is used to determine the purity of the final product.[18]
-
Identity Confirmation: The molecular weight of the purified peptide should be confirmed using mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the correct product has been synthesized.[18]
-
Chiral Purity: For pharmaceutical applications, it may be necessary to assess the chiral purity to ensure no racemization occurred during synthesis. This often involves acid hydrolysis of the peptide followed by chiral GC or HPLC analysis of the constituent amino acids.[19]
-
Troubleshooting Common Issues
-
Problem: Low yield or significant deletion peaks in HPLC.
-
Cause: Incomplete coupling of the N-methylated residue.
-
Solution: Increase coupling time, use double coupling as a standard procedure for this residue, or employ microwave-assisted synthesis. Ensure the quality of coupling reagents.
-
-
Problem: Racemization.
-
Cause: While N-methylated residues are less prone to racemization via the oxazolone pathway, it can still occur, particularly if the base concentration is too high or with extended activation times.[20][21]
-
Solution: Use a hindered base like 2,4,6-collidine instead of DIPEA. Minimize pre-activation times. Avoid unnecessarily long coupling reactions at elevated temperatures.
-
-
Problem: Side reactions during cleavage.
-
Cause: Inadequate scavenging of reactive cations generated from the deprotection of side chains.
-
Solution: Always use a scavenger cocktail appropriate for your peptide's sequence. For peptides containing multiple Arg(Pbf) or Trp residues, ensure sufficient TIS and EDT/thioanisole are present.
-
References
- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- ResearchGate. (n.d.). Solid-phase synthesis and characterization of N-methyl-rich peptides.
- Benchchem. (n.d.). Managing Steric Hindrance in N-Methylated SPPS.
- Royal Society of Chemistry. (n.d.). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
- ResearchGate. (n.d.). Synthesis of N-methylated cyclic peptides.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ResearchGate. (n.d.). Overview of Solid Phase Synthesis of Difficult Peptide Sequences.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Benchchem. (n.d.). OH and Fmoc-L-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis.
- Omizzur. (n.d.). Pbf Protecting Group Guide.
- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
- Lim, H. S., et al. (2019). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.
- Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
- National Center for Biotechnology Information. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- ResearchGate. (n.d.). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.
- ACS Publications. (n.d.). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Benchchem. (n.d.). An In-depth Technical Guide to the Role of the Pbf Protecting Group in Cbz-D-Arg(Pbf)-OH.
- ChemRxiv. (n.d.). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177.
- IRIS. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(12), 1915-1919.
- Biotech Spain. (n.d.). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks.
- Reddit. (n.d.). How to remove deprotect Arg(Pbf)? r/chemhelp.
- Waters Corporation. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Trant, J. (2021, March 12).
- Royal Society of Chemistry. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Amino Acids, Peptides and Proteins.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- Strege, M. A., & Toth, M. V. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
- International Journal of Science and Research Archive. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. 8(2), 103-113.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. omizzur.com [omizzur.com]
- 13. peptide.com [peptide.com]
- 14. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. lcms.cz [lcms.cz]
- 17. ijsra.net [ijsra.net]
- 18. almacgroup.com [almacgroup.com]
- 19. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Application Note: Optimized Fmoc Deprotection of N-Methylated Homoarginine (N-Me-hArg) in SPPS
Executive Summary
The deprotection of the Fmoc group from N-methylated amino acids, such as N-alpha-methyl-homoarginine (N-Me-hArg) , presents a unique dichotomy in Solid Phase Peptide Synthesis (SPPS). The steric hindrance of the N-methyl group slows the deprotection kinetics, necessitating stronger bases or longer reaction times. However, when the N-methylated residue is the second residue from the C-terminus (dipeptide stage), these same conditions aggressively promote diketopiperazine (DKP) formation , leading to premature cleavage of the peptide from the resin and significant yield loss.
This guide provides a scientifically grounded protocol using a 2% DBU / 5% Piperazine cocktail to solve this kinetic/thermodynamic conflict, ensuring complete deprotection while suppressing DKP formation.
Scientific Foundation: The Steric-Electronic Conflict
The Challenge of N-Methylation
In standard SPPS, the Fmoc group is removed via a base-induced
-
Steric Hindrance: The N-methyl group and the bulky homoarginine side chain (typically protected with Pbf) create a congested environment, impeding the approach of the base (piperidine) to the acidic fluorenyl proton.
-
Cis-Amide Preference: N-methylation lowers the energy barrier for the cis-isomer of the peptide bond. This brings the free N-terminal amine (after Fmoc removal) into close proximity with the C-terminal ester linkage, facilitating an intramolecular nucleophilic attack.
Mechanism of Failure: Diketopiperazine (DKP) Formation
The primary failure mode is not incomplete deprotection, but the loss of peptide chains via DKP formation. This is most critical when N-Me-hArg is attached directly to the resin or is the second residue.
Figure 1: Mechanism of DKP formation triggered by Fmoc removal.[1] The N-methyl group favors the cis-conformation, accelerating the attack on the resin ester linkage.
Reagent Selection Strategy
Standard 20% piperidine is often insufficient for N-Me-hArg due to slow kinetics, yet too risky for DKP formation if prolonged. We utilize a DBU-based cocktail which acts as a stronger non-nucleophilic base to drive deprotection rapidly before cyclization can occur.
| Reagent System | Base Strength (pKa) | Kinetic Profile | DKP Risk | Recommended Use |
| 20% Piperidine/DMF | ~11.1 | Slow (Steric hindrance) | High (Long exposure) | Standard residues only. |
| 2% DBU / 2% Piperidine | ~13.5 (DBU) | Fast | Moderate | Difficult sequences (non-terminal). |
| 2% DBU / 5% Piperazine | Optimal Balance | Very Fast | Low | N-Me-hArg & DKP-prone sites. |
Why Piperazine? DBU removes the Fmoc but does not scavenge the released dibenzofulvene (DBF). Piperazine is a superior scavenger to piperidine in this context and works synergistically with DBU.
Detailed Experimental Protocols
Protocol A: High-Risk Deprotection (The "DBU/Piperazine" Method)
Use this protocol when N-Me-hArg is the 2nd or 3rd residue from the C-terminus.
Reagents:
-
Deprotection Cocktail: 2% DBU (v/v) + 5% Piperazine (wt/v) in NMP (N-methylpyrrolidone).[1][2]
-
Wash Solvent: NMP or DMF (NMP is preferred for N-methyl peptides to reduce aggregation).
Workflow:
-
Swell: Ensure resin is swollen in NMP (10 mL/g) for 20 mins.
-
Short Burst (Step 1): Add Deprotection Cocktail (5 mL/g resin). Agitate for 2 minutes . Drain.
-
Rationale: Removes the bulk of Fmoc quickly; minimizes contact time to prevent DKP.
-
-
Main Reaction (Step 2): Add fresh Deprotection Cocktail. Agitate for 5 minutes . Drain.
-
Rationale: Drives reaction to completion. Do not exceed 10 minutes total.
-
-
Rapid Wash: Wash immediately with NMP (5 x 1 min).
-
Critical: Residual DBU can cause racemization of the next activated amino acid. Thorough washing is non-negotiable.
-
Protocol B: Standard Deprotection (Low Risk)
Use this protocol only if N-Me-hArg is far from the C-terminus (>5 residues away), where DKP formation is sterically impossible.
-
Reagent: 20% Piperidine in DMF with 0.1 M HOBt.
-
Note: HOBt suppresses aspartimide formation and racemization.
-
-
Cycles: 2 x 10 minutes.
-
Wash: DMF (5 x 1 min).
Process Monitoring (The Chloranil Test)
CRITICAL WARNING: Do NOT use the Kaiser (Ninhydrin) test. It detects primary amines (blue).[3][4] N-methyl-homoarginine yields a secondary amine, which will test negative (yellow/clear) or faintly brown with Ninhydrin, leading to false assumptions of failed deprotection.
Use the Chloranil Test for Secondary Amines:
-
Transfer: Move a few resin beads to a small glass tube.
-
Wash: Wash beads 3x with Ethanol to remove DMF (DMF interferes).
-
Reagents:
-
Add 2 drops 2% Acetaldehyde in DMF.
-
Add 2 drops 2% p-Chloranil in DMF.
-
-
Incubate: Let stand for 5 minutes at room temperature.
-
Interpretation:
-
Dark Blue/Green Beads: Positive (Secondary amine present = Deprotection Successful).
-
Colorless/Yellow Beads: Negative (Fmoc still attached).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the deprotection of N-methylated residues. Note the specific QC checkpoint using Chloranil.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Truncated Peptide | DKP Formation | Switch to Trityl (CTC) Resin (steric bulk prevents DKP). Use Protocol A. |
| Chloranil Test Negative | Incomplete Deprotection | Increase DBU concentration to 3% or extend Step 2 to 10 mins. |
| Difficult Coupling of Next AA | N-Me Steric Hindrance | The secondary amine is hard to acylate. Use HATU/HOAt (1:1) with DIPEA.[5][6] Double couple. |
| Racemization of Next AA | Residual Base | Ensure flow-washes are efficient. DBU is harder to wash out than piperidine. |
References
-
Standard Fmoc Protocols & DKP Mechanisms
-
Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
-
Optimized DBU/Piperazine Cocktails
-
Monitoring Secondary Amines (Chloranil)
-
Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237.
-
-
N-Methyl Amino Acid Synthesis Challenges
-
Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficient Cleavage of the Pbf Protecting Group from Fmoc-N-Me-HoArg(Pbf)-OH
Introduction: The Central Role of Arginine Analogs and Pbf Protection
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing stability, modulating bioactivity, and optimizing pharmacokinetic profiles. Homoarginine (HoArg), an arginine analog with an additional methylene group in its side chain, and its N-methylated derivatives, are of particular interest for their ability to alter peptide conformation and resistance to enzymatic degradation.
The synthesis of peptides containing these highly functionalized residues via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) necessitates robust protection of the nucleophilic guanidinium group. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has emerged as a superior choice for this purpose. Compared to its predecessors like Pmc (pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), the Pbf group offers significantly greater acid lability, allowing for milder deprotection conditions and minimizing detrimental side reactions, particularly the alkylation of sensitive residues like tryptophan.[1][2][3] This document provides a comprehensive guide to the chemistry, protocols, and optimization strategies for the effective cleavage of the Pbf group from Fmoc-N-Me-HoArg(Pbf)-OH and related structures.
The Mechanism: Understanding Pbf Cleavage and the Necessity of Scavengers
The removal of the Pbf group is an acid-catalyzed process, typically executed with Trifluoroacetic Acid (TFA). The reaction proceeds via an SN1-type mechanism.
Core Mechanism:
-
Protonation: The sulfonyl oxygen of the Pbf group is protonated by the strong acid (TFA).
-
Elimination: The protonated Pbf group is eliminated from the guanidinium nitrogen, forming a resonance-stabilized Pbf-derived carbocation.
-
Cation Trapping: This highly reactive carbocation must be immediately quenched, or "scavenged," by nucleophiles present in the cleavage cocktail to prevent it from reacting with electron-rich amino acid side chains within the peptide sequence.[4][5]
Failure to effectively scavenge these cations is a primary source of impurities. The Pbf carbocation can irreversibly alkylate the indole ring of tryptophan or, to a lesser extent, modify methionine, tyrosine, and cysteine residues.[6][7] Therefore, the composition of the cleavage cocktail is as critical as the acid itself.
Caption: Pbf cleavage mechanism and the critical role of scavengers.
The Reagents: Selecting the Optimal Cleavage Cocktail
The choice of scavengers is dictated by the amino acid composition of the peptide. A well-designed cocktail anticipates and neutralizes all potentially reactive species generated during deprotection.
| Scavenger Component | Typical % (v/v) | Primary Function & Rationale |
| Trifluoroacetic Acid (TFA) | 82.5 - 95% | The strong acid responsible for cleaving the Pbf group and other acid-labile protecting groups (e.g., Boc, tBu, Trt) and detaching the peptide from the resin. |
| Triisopropylsilane (TIS) | 2.5 - 5% | A highly effective scavenger for Pbf and trityl-derived carbocations.[6][8] Its bulky nature prevents it from reducing disulfide bonds. |
| Water (H₂O) | 2.5 - 5% | Primarily scavenges t-butyl cations generated from Boc (Lys), OtBu (Asp, Glu), and tBu (Ser, Thr, Tyr) protecting groups.[6] |
| 1,2-Ethanedithiol (EDT) | 2.5 - 5% | A potent scavenger for t-butyl cations. Crucially, it also helps prevent the acid-catalyzed oxidation of methionine and cysteine residues.[6] Its strong odor is a notable drawback. Dioxa-1,8-octane-dithiol (DODT) is a less malodorous alternative.[6] |
| Thioanisole | 2.5 - 5% | Assists in the cleavage of sulfonyl-based protectors like Pbf and suppresses oxidation.[6][9] Often included in cocktails for peptides with multiple Arg(Pbf) residues. |
A Note on Tryptophan: The sulfonation of tryptophan's indole side chain by cleaved sulfonyl-based protecting groups is a known side reaction. While scavengers help, the most effective preventative measure is the incorporation of tryptophan using Fmoc-Trp(Boc)-OH during synthesis. The Boc group provides steric and electronic shielding, dramatically reducing the risk of modification.
Experimental Protocols
Safety First: Trifluoroacetic acid (TFA) is extremely corrosive and volatile. All procedures must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Caption: General workflow for Pbf cleavage and peptide isolation.
Protocol 1: Standard Cleavage for Peptides without Sensitive Residues
This protocol is suitable for peptides that do not contain Trp, Cys, or Met.
Reagents:
-
Cleavage Cocktail A: 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v). Prepare fresh.
-
Washing Solvents: Dichloromethane (DCM).
-
Precipitation Solvent: Ice-cold diethyl ether or methyl tert-butyl ether (MTBE).
Procedure:
-
Resin Preparation: Place the dry peptidyl-resin (e.g., 100 mg) in a suitable reaction vessel (e.g., a fritted syringe or round-bottom flask). Ensure the resin is fully dried under vacuum for at least 3 hours to remove residual solvents.[7]
-
Cleavage Reaction: Add the fresh Cleavage Cocktail A to the resin (a minimum of 10 mL per gram of resin is recommended; for 100 mg, use 1-2 mL).[3]
-
Incubation: Seal the vessel and agitate at room temperature for 2-3 hours. Occasional swirling is sufficient. While Pbf is quite labile, sequences with multiple Arg(Pbf) residues may require longer reaction times for complete deprotection.[10][11]
-
Peptide Isolation:
-
Filter the cleavage solution away from the resin beads into a clean centrifuge tube.
-
Wash the resin beads twice with a small volume of fresh TFA (e.g., 0.5 mL) and combine the filtrates.
-
In the fume hood, add the combined TFA solution dropwise into a larger tube containing at least 10 volumes of ice-cold diethyl ether (e.g., add 3 mL of TFA solution to 30 mL of cold ether). A white precipitate (the crude peptide) should form immediately.
-
-
Pelleting and Washing:
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
Pellet the peptide via centrifugation (e.g., 3500 rpm for 5 minutes).
-
Carefully decant the ether.
-
Wash the pellet twice by resuspending it in fresh cold ether, vortexing briefly, and re-centrifuging. This removes residual scavengers and cleaved protecting groups.
-
-
Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.
Protocol 2: Cleavage for Peptides with Trp, Cys, or Met
This protocol incorporates additional scavengers to protect sensitive residues from oxidation and alkylation.
Reagents:
-
Cleavage Cocktail B: 94% TFA, 2.5% H₂O, 2.5% EDT (or DODT), 1% TIS (v/v/v/v). Some protocols also advocate for the inclusion of thioanisole (e.g., 82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, 2.5% EDT).
-
Other reagents are identical to Protocol 1.
Procedure:
-
Resin Preparation: Follow Step 1 from Protocol 1.
-
Cleavage Reaction: Add the fresh Cleavage Cocktail B to the resin (10-25 mL per gram of resin).[3]
-
Incubation: Seal the vessel and agitate at room temperature for 2-4 hours. Peptides rich in sensitive residues benefit from careful monitoring to balance complete deprotection with minimal side reactions.
-
Work-up: Follow Steps 4-6 from Protocol 1. Use of peroxide-free ether is highly recommended to minimize oxidation.
Validation and Troubleshooting
A successful cleavage is defined by the complete removal of all protecting groups with minimal formation of side products.
Monitoring the Reaction:
-
Test Cleavage: Before committing the entire batch, perform a test cleavage on a small amount of resin (5-10 mg).[7]
-
Analysis: Dissolve the crude peptide from the test cleavage in a suitable solvent (e.g., H₂O/Acetonitrile + 0.1% TFA) and analyze by LC-MS and analytical HPLC.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Pbf Removal | - Insufficient reaction time. - Steric hindrance around the HoArg residue. - Multiple Arg(Pbf) residues in the sequence. | - Extend the cleavage time to 3-4 hours and re-analyze.[11] - If still incomplete, precipitate the peptide and subject it to a second cleavage with fresh cocktail. |
| Tryptophan Modification | - Ineffective scavenging of the Pbf carbocation. - Synthesis performed without using Fmoc-Trp(Boc)-OH. | - Ensure the use of Fmoc-Trp(Boc)-OH in all future syntheses containing Trp. - For the current batch, use a more robust scavenger cocktail containing EDT and/or thioanisole (Protocol 2). |
| Methionine Oxidation | - Oxygen exposure during cleavage. - Use of ether containing peroxides. | - Use a cleavage cocktail containing EDT or DODT.[6] - Degas all solvents before use. - Ensure only fresh, peroxide-free ether is used for precipitation. |
| Low Peptide Yield | - Incomplete precipitation. - Peptide is partially soluble in ether. | - Ensure the ether is ice-cold and use a larger volume (10-20x the TFA volume). - Increase precipitation time at -20°C. - If the peptide is very short or hydrophilic, MTBE may be a better choice for precipitation than diethyl ether. |
References
-
Aapptec Peptides. (n.d.). Fmoc-Arg(Pbf)-OH [154445-77-9]. Retrieved from [Link]
- Fields, C. G., & Fields, G. B. (1993). Minimization of tryptophan alkylation following 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis. Tetrahedron Letters, 34(42), 6661-6664. (Referenced in Aapptec)
-
Aapptec Peptides. (n.d.). Fmoc-Arg(Pbf)-OH; [154445-77-9]. Retrieved from [Link]
- Google Patents. (2019). WO2019234108A1 - Methods for the synthesis of arginine-containing peptides.
-
CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]
-
Rani, N., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(7), 2137-2147. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]
-
Song, A., et al. (2020). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF on ResearchGate. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2929. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]
-
Biotage. (2023, January 31). How long should I let my cleavage reaction stir at room temperature? Retrieved from [Link]
-
ResearchGate. (2022, December 14). Do I need to protect Fmoc-Arg in solid phase peptide synthesis? Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. cem.de [cem.de]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Application Note: Leveraging Fmoc-N-Me-HoArg(pbf)-OH for Peptidomimetic Drug Design
This Application Note is structured as a technical guide for drug discovery professionals, focusing on the specialized peptidomimetic building block Fmoc-N-Me-HoArg(pbf)-OH .
Executive Summary
In the landscape of modern peptide therapeutics, the "biostability-permeability" trade-off remains a critical bottleneck. Fmoc-N-Me-HoArg(pbf)-OH (Fmoc-N-alpha-methyl-L-homoarginine(Pbf)-OH) represents a high-value tool for medicinal chemists designed to overcome these limitations.
This building block combines two potent structural modifications:
-
N-Methylation: Introduces steric hindrance to prevent enzymatic degradation (proteolysis) and improves membrane permeability by reducing hydrogen bond donor count.
-
Homoarginine (HoArg): A non-canonical analog of arginine with an extended methylene side chain (
), offering unique steric reach for receptor selectivity and resistance to Trypsin-like cleavage.
This guide details the chemical handling, Solid-Phase Peptide Synthesis (SPPS) protocols, and strategic applications of this compound in lead optimization.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | Fmoc-N-α-methyl-L-homoarginine(Pbf)-OH |
| Function | Peptidomimetic building block for SPPS |
| Protecting Groups | Fmoc (Base-labile, N-terminus); Pbf (Acid-labile, Side-chain) |
| Molecular Weight | ~676.8 g/mol (Estimate based on Arg homolog) |
| Solubility | Soluble in DMF, DMSO, NMP.[1] Sparingly soluble in DCM. |
| Storage | -20°C, desiccated. Hygroscopic. |
| Key Challenge | Steric hindrance at the N-methylated |
Protocol 1: Solid Phase Peptide Synthesis (SPPS) Incorporation
Incorporating Fmoc-N-Me-HoArg(pbf)-OH requires deviations from standard automated protocols due to the steric bulk of the N-methyl group and the Pbf-protected side chain.
A. Coupling OF Fmoc-N-Me-HoArg(pbf)-OH (Coupling to the resin/peptide)
The challenge here is minimal, but racemization is a risk.
-
Activation: Use HATU/HOAt or DIC/Oxyma Pure . Avoid HBTU/HCTU if possible to minimize racemization.
-
Stoichiometry: Use 3.0 – 4.0 equivalents relative to resin loading.
-
Base: DIPEA (6-8 eq) or Collidine (for milder conditions).
-
Time: Standard coupling time (45–60 min) is usually sufficient.
B. Coupling TO Fmoc-N-Me-HoArg(pbf)-OH (The Critical Step)
Once N-Me-HoArg is on the resin, the N-terminus is a secondary amine. Acylating this sterically hindered amine is the most difficult step.
Step-by-Step Methodology:
-
Fmoc Deprotection:
-
Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Note: Secondary amines are less basic; ensure thorough washing to remove all piperidine.
-
-
Monitoring (Crucial):
-
Do NOT use the Kaiser Test (Ninhydrin). It yields false negatives for secondary amines.
-
Use the Chloranil Test or Bromophenol Blue Test .
-
Chloranil: Blue/Green beads = Free secondary amine (Ready to couple).
-
-
-
Activation Cocktail (High Efficiency Required):
-
Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard here.
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) enhances reaction rate.
-
Solvent: Use minimal DMF/NMP to keep concentration high (0.3 – 0.5 M).
-
-
Coupling Reaction:
-
Perform Double Coupling .
-
First Pass: 4 eq AA, 4 eq HATU, 8 eq DIPEA for 2 hours.
-
Second Pass: Fresh reagents for another 2 hours or overnight.
-
-
Capping (Optional but Recommended):
-
Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.
-
C. SPPS Workflow Visualization
Figure 1: SPPS workflow specifically optimized for coupling to the hindered N-methyl secondary amine of N-Me-HoArg.
Protocol 2: Cleavage and Side-Chain Deprotection
The Pbf group on Homoarginine is acid-labile but bulky. Its removal can be slower than standard Arginine(Pbf) due to the hydrophobic environment created by the adjacent N-methyl group.
Cleavage Cocktail (Reagent K optimized): Use this cocktail to prevent re-attachment of the Pbf sulfonyl group to Tryptophan or Methionine residues.
| Component | Volume % | Function |
| TFA (Trifluoroacetic acid) | 82.5% | Acidolysis agent |
| Phenol | 5.0% | Scavenger (protects Tyr) |
| Thioanisole | 5.0% | Scavenger (protects Met/Trp) |
| Water | 5.0% | Scavenger (reactive cations) |
| EDT (Ethanedithiol) | 2.5% | Scavenger (protects Cys/Trp) |
Procedure:
-
Time: Allow reaction to proceed for 3 to 4 hours at room temperature. (Standard Arg takes 2h; N-Me-HoArg requires extra time for diffusion and complete Pbf removal).
-
Precipitation: Filter resin, concentrate filtrate under Nitrogen, and precipitate in ice-cold Diethyl Ether.
-
Analysis: Analyze crude via HPLC. Look for "+252 Da" mass adducts, which indicate incomplete Pbf removal.
Application Case Studies in Drug Discovery
Case A: Improving Proteolytic Stability (Half-Life Extension)
Hypothesis: Trypsin cleaves exclusively at the C-terminal side of Arginine (Arg) and Lysine (Lys). Strategy: Replace critical Arg residues with N-Me-HoArg .
-
Mechanism: The N-methyl group prevents the protease from forming the necessary hydrogen bonds with the peptide backbone. The Homoarginine side chain alters the spatial fit within the protease active site (S1 pocket).
-
Result: Synergistic resistance to degradation.
Case B: Modulating GPCR Selectivity
Hypothesis: Many GPCR ligands (e.g., for MC4R, Bradykinin) rely on an Arginine "pharmacophore" for binding. Strategy: Perform an "N-Me-HoArg Scan" (systematic substitution).
-
Mechanism: The extra methylene group in HoArg pushes the guanidinium headgroup ~1.5 Å further out. If the receptor pocket is deep, affinity increases. If shallow, it decreases.
-
Outcome: This "molecular ruler" approach helps differentiate between receptor subtypes (e.g., selectivity between V1a and V2 vasopressin receptors).
Case C: Cell-Penetrating Peptides (CPPs)
Strategy: Enhance the uptake of Poly-Arg sequences (e.g., TAT, Octa-arginine).
-
Mechanism: N-methylation breaks the solvation shell of the peptide backbone, increasing lipophilicity.
-
Protocol: Incorporate 1-2 residues of Fmoc-N-Me-HoArg(pbf)-OH into the sequence.
-
Data Interpretation: Expect higher LogD (distribution coefficient) and improved cytosolic entry compared to the native sequence.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Incomplete Coupling (Deletion) | Steric hindrance of N-methyl amine.[2] | Switch to HATU or PyBroP . Increase temp to 50°C (microwave). Perform triple coupling. |
| Racemization | Base-catalyzed proton abstraction during activation. | Use Oxyma/DIC instead of HBTU/DIEA. Keep activation time < 2 min before adding to resin. |
| Mass Spec +252 Da | Incomplete Pbf removal. | Extend cleavage time to 4h. Ensure scavengers (Thioanisole) are fresh. |
| Low Solubility | Hydrophobic aggregation on resin. | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (LiCl) during coupling. |
References
-
Fmoc-Arg(Pbf)
- N-Methylation in Drug Discovery: Title: "Solid Phase Peptide Synthesis With N-Methyl Amino Acids." Source: Peptide.com Technical Support Bulletin 1177.
-
Homoarginine Stability Studies
- Title: "Assessing the Effect of Substitution of Arginine with Homoarginine in Two Antimicrobial Peptides."
- Source: ResearchG
-
URL:[Link]
-
Cleavage Optimization
- Title: "How long should I let my cleavage reaction stir at room temper
- Source: Biotage Blog (2023).
-
URL:[Link]
-
N-Methylation and Cell Permeability
Sources
- 1. FMOC-ARG(PDF)-OH | 154445-77-9 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Nα-Methylation of arginine: Implications for cell-penetrating peptides [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
Navigating the Analytical Landscape of Peptides Containing N-Me-HoArg(pbf): A Guide for Researchers
Introduction
The incorporation of non-standard amino acids into peptide sequences is a cornerstone of modern drug discovery, offering avenues to enhance potency, stability, and pharmacokinetic profiles. Among these, N-methyl-homoarginine (N-Me-HoArg) presents unique opportunities for modulating peptide structure and function. The use of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group for the guanidino function of arginine and its derivatives is common in solid-phase peptide synthesis (SPPS). This application note provides a comprehensive guide to the essential analytical methods for characterizing peptides containing N-Me-HoArg(Pbf), a critical step in ensuring the identity, purity, and quality of these complex biomolecules.
The analytical characterization of synthetic peptides is a multi-faceted process that relies on a combination of chromatographic and spectroscopic techniques.[1] For peptides containing modified residues like N-Me-HoArg(Pbf), a thorough analytical strategy is paramount to identify and quantify potential impurities that may arise during synthesis and purification.[2][3] These impurities can include deletion sequences, products of incomplete deprotection, or side-reaction adducts, all of which can impact the peptide's biological activity and safety.[4][5]
This guide will delve into the core analytical techniques essential for the comprehensive analysis of N-Me-HoArg(pbf)-containing peptides: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation and sequence verification, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.
I. Chromatographic Analysis: The Foundation of Purity Assessment
Reverse-phase high-performance liquid chromatography (RP-HPLC) and its advanced counterpart, UPLC, are the workhorses for assessing the purity of synthetic peptides.[6] These techniques separate the target peptide from impurities based on differences in hydrophobicity.
Causality in Method Development:
The choice of chromatographic conditions is critical for achieving optimal separation. For peptides containing the bulky and hydrophobic Pbf group, careful optimization of the mobile phase, gradient, and column chemistry is necessary. The Pbf group significantly increases the hydrophobicity of the peptide, influencing its retention behavior.
A typical starting point for method development involves a generic scouting gradient to understand the elution profile of the target peptide and its impurities.[7] From there, a more focused gradient can be developed to improve resolution between the main peak and closely related impurities.[7] The use of trifluoroacetic acid (TFA) as an ion-pairing agent in the mobile phase is common for peptide analysis as it improves peak shape.[7]
Workflow for HPLC/UPLC Analysis:
Caption: Workflow for HPLC/UPLC analysis of peptides.
Protocol: RP-HPLC Purity Analysis of N-Me-HoArg(pbf)-Containing Peptides
1. Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., water, acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[4]
2. HPLC/UPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 stationary phase, 1.7-5 µm particle size, 100-300 Å pore size | C18 phases provide good retention for a wide range of peptides. Smaller particle sizes (UPLC) offer higher resolution. Larger pore sizes are suitable for larger peptides.[7] |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape.[7] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier for peptide separations. |
| Gradient | Start with a shallow gradient (e.g., 5-65% B over 30 min) and optimize based on the initial chromatogram.[8] | A shallow gradient is often necessary to resolve closely eluting impurities from the main peptide peak.[8] |
| Flow Rate | 0.2-1.0 mL/min (analytical scale) | Dependent on column dimensions. |
| Detection | UV at 214 nm and 280 nm | The peptide backbone absorbs at ~214 nm, while aromatic residues (if present) absorb at 280 nm. |
| Column Temperature | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity. |
3. Data Analysis:
-
Integrate the peak areas in the resulting chromatogram.
-
Calculate the purity of the peptide as the percentage of the main peak area relative to the total peak area.
II. Mass Spectrometry: Unveiling Molecular Identity
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of the synthesized peptide and verifying its amino acid sequence.[9] For peptides containing N-Me-HoArg(pbf), MS analysis is crucial for confirming the successful incorporation of the modified amino acid and the presence of the Pbf protecting group.
Ionization Techniques and Fragmentation Methods:
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques for peptide analysis. ESI is often coupled with liquid chromatography (LC-MS), providing a powerful method for analyzing complex peptide mixtures.[6]
Tandem mass spectrometry (MS/MS) is used to fragment the peptide ions and generate sequence-specific information. Collision-induced dissociation (CID) and electron-transfer dissociation (ETD) are two common fragmentation methods.[10] ETD can be particularly useful for preserving post-translational modifications and localizing them within the peptide sequence.[11]
Interpreting Mass Spectra:
The mass spectrum of a peptide containing N-Me-HoArg(pbf) will show a characteristic isotopic pattern corresponding to its molecular weight. MS/MS analysis will produce a series of fragment ions (b- and y-ions) that can be used to piece together the amino acid sequence and confirm the position of the N-Me-HoArg(pbf) residue.
Workflow for LC-MS Analysis:
Caption: Workflow for LC-MS analysis of peptides.
Protocol: LC-MS Analysis of N-Me-HoArg(pbf)-Containing Peptides
1. Sample Preparation:
-
Prepare the sample as described for HPLC analysis. The concentration may need to be adjusted depending on the sensitivity of the mass spectrometer.
2. LC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC or HPLC system as described previously. | Provides separation of the peptide from impurities prior to MS analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile mobile phase additive compatible with MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier. |
| Mass Spectrometer | High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) | Provides accurate mass measurements for confident molecular formula determination.[12] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Peptides readily form positive ions in acidic mobile phases. |
| MS Scan Range | m/z 100-2000 | A typical range that covers the expected m/z of the peptide and its fragment ions. |
| MS/MS Fragmentation | Data-dependent acquisition (DDA) with CID or ETD | DDA allows for automated selection and fragmentation of the most abundant precursor ions. |
3. Data Analysis:
-
Process the raw data to obtain the mass spectrum of the intact peptide.
-
Compare the experimental monoisotopic mass with the theoretical mass of the N-Me-HoArg(pbf)-containing peptide.
-
Analyze the MS/MS spectra to confirm the amino acid sequence and the location of the modified residue.
III. NMR Spectroscopy: A Window into Three-Dimensional Structure
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the three-dimensional structure and dynamics of peptides in solution.[13] For peptides containing N-Me-HoArg(pbf), NMR can be used to confirm the presence and location of the N-methyl group and to study the conformational effects of this modification.
Key NMR Experiments:
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for peptide characterization.
-
1D ¹H NMR: Provides a general overview of the peptide's proton environment.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same spin system (i.e., within the same amino acid residue).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for determining the peptide's conformation.[14]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.
-
¹H-¹⁵N HSQC: Correlates amide protons with their directly attached nitrogen atoms, providing information on the peptide backbone.
Challenges and Considerations:
NMR analysis of peptides can be challenging due to signal overlap, especially for larger sequences. Isotopic labeling (e.g., with ¹³C and ¹⁵N) can significantly simplify the spectra and facilitate resonance assignment.[15] The presence of the bulky Pbf group can also influence the NMR spectra, and its signals need to be correctly assigned.
Workflow for NMR Analysis:
Caption: Workflow for NMR analysis of peptides.
Protocol: NMR Analysis of N-Me-HoArg(pbf)-Containing Peptides
1. Sample Preparation:
-
Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a deuterated solvent (e.g., D₂O, H₂O/D₂O 9:1, or deuterated organic solvents).
-
The pH of the sample should be carefully adjusted to ensure consistency.
2. NMR Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample concentration and purity.
-
Acquire a series of 2D NMR spectra (TOCSY, NOESY/ROESY, ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) at a suitable temperature.
3. Data Processing and Analysis:
-
Process the NMR data using appropriate software.
-
Assign the proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence.
-
Analyze the NOESY/ROESY spectra to identify through-space interactions and derive distance restraints.
-
Use the collected NMR data to determine the solution structure of the peptide.
IV. Managing the Pbf Protecting Group: Cleavage and Potential Side Reactions
The Pbf group is typically removed under strong acidic conditions, commonly using a cleavage cocktail containing trifluoroacetic acid (TFA).[16] The efficiency of Pbf cleavage can be influenced by the peptide sequence, particularly the presence of multiple arginine residues.[17]
Incomplete removal of the Pbf group is a common process-related impurity that must be monitored by HPLC and MS.[16] Side reactions during cleavage can also occur, such as reattachment of the cleaved Pbf cation to nucleophilic residues like tryptophan.[16] The use of scavenger cocktails in the cleavage mixture is essential to trap these reactive species and minimize the formation of byproducts.[16]
Conclusion
The analytical characterization of peptides containing N-Me-HoArg(pbf) requires a multi-pronged approach that combines the separation power of HPLC/UPLC with the detailed structural information provided by mass spectrometry and NMR spectroscopy. A thorough understanding of the potential challenges associated with this modified amino acid and its protecting group is essential for developing robust analytical methods. By following the protocols and workflows outlined in this guide, researchers can confidently assess the identity, purity, and structure of their synthetic peptides, ensuring the quality and reliability of their scientific findings and accelerating the development of novel peptide-based therapeutics.
References
- Agilent Technologies. (n.d.). Therapeutic Peptides Workflow Resource Guide.
- Patel, A. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate.
- Benchchem. (n.d.). Pbf Protecting Group Cleavage: A Technical Support Guide.
- Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.
- ResearchGate. (n.d.). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives.
- Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
- ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications.
- NIH. (n.d.). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC.
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Oxford Global. (2023, September 26). Trends and Challenges in Peptide Bioanalysis and Production.
- BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- ResolveMass Laboratories Inc. (2025, June 6). Case study : Challenges Faced in Peptide Impurities Characterization.
- PubMed. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry.
- PMC - NIH. (n.d.). A Method for Large-scale Identification of Protein Arginine Methylation.
- ResearchGate. (2022, December 14). Do I need to protect Fmoc-Arg in solid phase peptide synthesis ?.
- PubMed Central. (n.d.). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels.
- Waters. (n.d.). LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software.
- Separation Science. (2025, November 18). The Peptide Complexity Problem: Advanced Analytical Challenges of GLP-1 Receptor Agonists.
- (n.d.). peptide nmr.
- ACS Publications. (n.d.). Detection of Arginine Dimethylated Peptides by Parallel Precursor Ion Scanning Mass Spectrometry in Positive Ion Mode | Analytical Chemistry.
- Biotage. (2023, January 31). How long should I let my cleavage reaction stir at room temperature?.
- (n.d.). HPLC of Peptides and Proteins.
- (n.d.). A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING.
- ResearchGate. (2025, August 6). (PDF) NMR of peptides.
- ACS Publications. (2021, June 10). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives.
- BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides.
- (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- EurekAlert!. (2020, May 22). Large-scale analysis of protein arginine methylation by mass spectrometry.
- PMC. (n.d.). Comprehending Dynamic Protein Methylation with Mass Spectrometry.
- (2025, July 22). Impurity profiling in peptides: Why It Matters in Drug Development.
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
- Google Patents. (n.d.). WO2019234108A1 - Methods for the synthesis of arginine-containing peptides.
- PNAS. (n.d.). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy.
- Waters. (n.d.). Characterization of Protein Impurities by Peptide Mapping with UPLC/MSE.
- CST Blog. (2019, April 2). Detecting Arginine Methylation Using Proteomics: SDMA vs ADMA.
- Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. almacgroup.com [almacgroup.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijsra.net [ijsra.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biotage.com [biotage.com]
Fmoc-N-Me-HoArg(pbf)-OH use in automated peptide synthesizers
Application Note: AN-SPPS-2026-05
Optimized for High-Throughput and Microwave-Assisted Peptide Synthesizers
Executive Summary
Fmoc-N-Me-HoArg(Pbf)-OH (Fmoc-N-alpha-methyl-L-homoarginine(Pbf)-OH) represents a distinct challenge in Solid Phase Peptide Synthesis (SPPS). This residue combines two significant steric hurdles: the N-methyl group on the backbone alpha-amine and the extended side chain of homoarginine (one methylene group longer than arginine).
While N-methylation improves metabolic stability and oral bioavailability by preventing enzymatic degradation and hydrogen bonding, it drastically reduces the nucleophilicity of the N-terminus during chain elongation. Failure to optimize the acylation step onto this residue typically results in a "deletion sequence" (missing the subsequent amino acid).
This guide provides a validated protocol to overcome steric hindrance, prevent
Chemical Profile & Critical Challenges
| Property | Specification |
| Molecule | Fmoc-N-Me-HoArg(Pbf)-OH |
| Protecting Group (Base Labile) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Protecting Group (Acid Labile) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Molecular Weight | ~676.8 g/mol (Estimate based on Arg analog + 14 Da) |
| Solubility | Moderate in DMF; High in NMP (Recommended) |
| Main Challenge | Acylation of the Secondary Amine: The N-methyl group creates a steric clash that hinders the approach of the next activated amino acid. |
| Secondary Challenge | Side Chain Bulk: The HoArg side chain adds lipophilicity and bulk, further shielding the reaction center. |
Automated Synthesis Workflow
3.1 Reagent Preparation
Standard DMF (Dimethylformamide) is often insufficient for N-methylated residues due to aggregation potential.
-
Solvent: Use NMP (N-methyl-2-pyrrolidone) for dissolving the Fmoc-N-Me-HoArg(Pbf)-OH. NMP disrupts beta-sheet aggregation more effectively than DMF.
-
Concentration: Prepare a 0.2 M solution. Do not exceed 0.3 M as viscosity can impede automated fluidics.
3.2 Protocol A: Coupling OF Fmoc-N-Me-HoArg(Pbf)-OH
This step attaches the N-Me-HoArg residue to the growing peptide chain.
Although the incoming amino acid is bulky, the resin-bound amine is a primary amine (unless the previous residue was also N-methylated). Standard high-efficiency coupling is usually sufficient, but "Double Coupling" is recommended to ensure 100% incorporation.
-
Activator: HATU (0.5 M in DMF) or COMU.
-
Base: DIEA (Diisopropylethylamine), 1.0 M in NMP.
-
Ratio: 4:4:8 (AA : Activator : Base) relative to resin loading.
-
Temperature: 75°C (Microwave) for 5 minutes OR Room Temp for 60 minutes.
-
Capping: Acetic Anhydride capping after this step is mandatory to terminate any unreacted chains, as they will be indistinguishable impurities later.
3.3 Protocol B: Deprotection
Removal of the Fmoc group exposes the N-methyl secondary amine.
-
Reagent: 20% Piperidine in DMF with 0.1 M HOBt .
-
Why HOBt? It suppresses aspartimide formation (if Asp is present) and helps prevent side reactions associated with the basic conditions on sensitive N-methyl residues.
-
-
UV Monitoring: Note that the deprotection peak may be broader due to slower kinetics of the secondary amine release.
3.4 Protocol C: Coupling ONTO the N-Me-HoArg (The Critical Step)
This is the bottleneck. You are forcing an amino acid onto a sterically hindered secondary amine.
Do NOT use HBTU or HCTU. They are too bulky and slow for this interface.
-
Preferred Reagents:
-
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) + HOAt .[1]
-
HATU + HOAt .
-
Mechanism: PyAOP is a phosphonium salt that is highly reactive toward secondary amines. HOAt (1-Hydroxy-7-azabenzotriazole) creates a less bulky activated ester than HOBt, speeding up the reaction.
-
-
Automated Cycle Parameters:
-
Coupling 1: 5 eq AA / 5 eq PyAOP / 10 eq DIEA.
-
Time/Temp: 10 minutes at 75°C (Microwave) or 2 hours at RT.
-
Coupling 2 (Mandatory): Repeat the step with fresh reagents.
-
Solvent: pure NMP is preferred over DMF for this specific coupling step.
-
Visualization: The "Difficult Cycle" Logic
The following diagram illustrates the decision logic programmed into the synthesizer for this specific residue.
Caption: Workflow emphasizing the critical transition from the hindered N-Methyl secondary amine to the subsequent amino acid.
Cleavage and Workup
The Pbf group on Homoarginine is acid-labile but produces a reactive sulfonyl cation upon cleavage. If not scavenged, this cation will alkylate Tryptophan (Trp) or Tyrosine (Tyr) residues.
Cleavage Cocktail (Reagent K/B modified):
-
TFA (Trifluoroacetic Acid): 82.5%
-
Phenol: 5% (Protects Tyr/Trp)
-
Water: 5%
-
Thioanisole: 5% (Accelerates Pbf removal)
-
EDT (Ethanedithiol) or DODT: 2.5% (Crucial for scavenging)
Procedure:
-
Incubate resin for 3 to 4 hours at Room Temperature. (HoArg(Pbf) removal is slower than standard Arg(Pbf)).
-
Precipitate in cold diethyl ether.
-
Centrifuge and wash 3x with ether.
Troubleshooting Guide
| Issue | Diagnosis | Solution |
| Deletion of Next AA | Failed acylation of the secondary amine. | Switch to PyAOP/HOAt . Increase temperature to 75°C. Perform Triple Coupling . |
| Low Yield of N-Me-HoArg | Incomplete coupling of the bulky residue. | Use NMP as the main solvent. Ensure the AA solution is not viscous/precipitated. |
| Mass +80 Da (approx) | Sulfonation of Trp/Tyr. | Insufficient scavenging of Pbf cation. Increase Thioanisole/EDT concentration or extend cleavage time. |
| Racemization | Loss of chirality at N-Me center. | If Cys/His are present, lower coupling temp to 50°C and use Collidine instead of DIEA. |
References
-
Novabiochem (Merck). Fmoc-N-Me-Arg(Pbf)-OH Properties and Usage. Sigma-Aldrich Catalog.[2] Link
-
Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides."[1] Journal of Peptide Science, 65(2), 153-166.[1][3] (Establishes PyAOP/HOAt as superior for N-Me coupling). Link
-
BenchChem. Pbf Protecting Group Cleavage: A Technical Support Guide. (Protocols for Pbf scavenger cocktails). Link
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Comparative analysis of HATU vs PyBOP for hindered amines). Link
-
CEM Corporation. Peptide Cleavage and Protected Cleavage Procedures. (Microwave cleavage protocols for Arg-rich peptides). Link
Sources
Application Note: Manual Solid-Phase Synthesis with Fmoc-N-Me-HoArg(pbf)-OH
Executive Summary & Core Challenge
This guide details the manual solid-phase peptide synthesis (SPPS) protocol for incorporating Fmoc-N-Me-HoArg(pbf)-OH (N-alpha-methyl-homoarginine).
The Scientific Challenge: Synthesizing peptides with this specific residue presents a "Double Hindrance" problem:
-
N-Methylation (Steric Clash): The
-methyl group introduces significant steric bulk, severely hindering the nucleophilic attack required to couple the subsequent amino acid. It also alters the local conformation, increasing the risk of chain aggregation and diketopiperazine (DKP) formation. -
Side-Chain Bulk (HoArg + Pbf): Homoarginine is one methylene group longer than Arginine, increasing hydrophobicity. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group adds massive steric volume, further shielding the N-terminus during elongation.
Success Metric: A successful synthesis requires switching from standard carbodiimide chemistry (DIC/Oxyma) to high-efficiency onium salts (HATU/HOAt) specifically for the steps involving this residue, alongside rigorous colorimetric monitoring using Chloranil rather than Ninhydrin.
Critical Strategic Considerations
Resin Selection & DKP Suppression
If Fmoc-N-Me-HoArg(pbf)-OH is located at the C-terminus or the penultimate position, the risk of diketopiperazine (DKP) formation upon Fmoc deprotection is critical. The free secondary amine can back-bite onto the C-terminal ester, cleaving the dipeptide from the resin.
-
Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1] The extreme steric bulk of the trityl linker prevents the conformational fold required for DKP formation.
-
Avoid: Wang resin for C-terminal N-methylated residues unless loading is very low (<0.3 mmol/g).
Reagent Selection Logic
| Component | Standard SPPS | Required for N-Me-HoArg | Causality/Reasoning |
| Coupling Agent | HBTU or DIC/Oxyma | HATU / HOAt | HATU generates the highly reactive aza-benzotriazole ester, essential to overcome the steric barrier of the N-methyl group. |
| Base | DIEA (DIPEA) | DIEA | Standard base remains effective; ensure 2:1 ratio relative to coupling agent to prevent guanidinium capping. |
| Monitoring | Kaiser Test (Ninhydrin) | Chloranil Test | Ninhydrin does not react with secondary amines (N-Me). Chloranil/Acetaldehyde is required to visualize the secondary amine.[2] |
| Cleavage | 95% TFA / 2h | 95% TFA / 3-4h | The Pbf group on the bulky HoArg is slower to remove than on standard Arg. |
Workflow Visualization
The following diagram outlines the modified cycle specifically for the N-Me-HoArg residue.
Caption: Workflow distinguishing the standard coupling (Phase 1) from the sterically hindered coupling to the secondary amine (Phase 2).
Detailed Experimental Protocol
Materials Preparation
-
Activator Solution: 0.5 M HATU in DMF.
-
Additive Solution: 0.5 M HOAt in DMF.
-
Base: 2.0 M DIEA in NMP (N-methylpyrrolidone is preferred over DMF for difficult sequences due to higher swelling power).
-
Fmoc-N-Me-HoArg(pbf)-OH: Dissolve in DMF. Note: If solubility is poor, add 10-20% DCM.
Phase 1: Coupling OF Fmoc-N-Me-HoArg(pbf)-OH
This step attaches the modified residue to the growing chain. The nucleophile is a primary amine, so this reaction usually proceeds well.
-
Activation:
-
Mix Fmoc-N-Me-HoArg(pbf)-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq).
-
Add DIEA (6.0 eq) immediately before adding to resin.
-
Pre-activation time: 30 seconds (Do not exceed 2 mins to avoid racemization).
-
-
Reaction: Add mixture to resin. Agitate for 2 hours at room temperature.
-
Monitoring (Kaiser Test):
Phase 2: Deprotection & DKP Avoidance
This is the highest risk point for chain termination via DKP.
-
Reagent: 20% Piperidine in DMF (0.1 M HOBt can be added to suppress aspartimide formation if Asp is present, but is not strictly necessary for HoArg).
-
Cycle:
-
Short treat: 2 minutes. Drain.
-
Long treat: 10 minutes. Drain.
-
Note: Do not extend beyond 15 minutes total.
-
-
Wash: Aggressive washing (5x DMF, 3x DCM, 3x DMF) is crucial to remove all piperidine before the Chloranil test.
Phase 3: Monitoring the Secondary Amine (Chloranil Test)
Do NOT use the Kaiser test here. It will yield a false negative, leading you to believe deprotection failed.
-
Reagents:
-
Sol A: 2% Acetaldehyde in DMF.[5]
-
Sol B: 2% Chloranil in DMF.
-
-
Procedure:
-
Place 10-20 beads in a small tube.
-
Add 2 drops Sol A + 2 drops Sol B.
-
Let stand for 5 minutes at RT (No heat required).
-
-
Interpretation:
Phase 4: Coupling TO the N-Methylated Residue
This is the bottleneck. The incoming amino acid must attack a sterically shielded secondary amine.
-
Incoming AA: Use 5.0 equivalents of the next Fmoc-Amino Acid.
-
Activation:
-
Use HATU (4.9 eq) / HOAt (5.0 eq) / DIEA (10 eq) .
-
Pro-Tip: If the next residue is also bulky (e.g., Val, Ile, Thr), consider using COMU or symmetric anhydrides, but HATU/HOAt is the baseline standard.
-
-
Reaction:
-
Double Coupling is Mandatory.
-
Round 1: 3 hours. Drain. Wash DMF.
-
Round 2: Fresh reagents. 3 hours (or overnight).
-
-
Monitoring (Chloranil Test):
-
Perform test again.
-
Target: Beads must be Colorless/Yellow .
-
If Blue/Green persists: Perform a 3rd coupling using PyBOP/HOAt at 50°C (if residue is not Cys/His).
-
Phase 5: Cleavage & Isolation
The Pbf group on Homoarginine is bulky and hydrophobic.
-
Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O.
-
Time: 3 to 4 hours . (Standard Arg is 2h; HoArg requires more time for complete Pbf removal).
-
Precipitation: Cold Diethyl Ether.
-
Note: Peptides with HoArg are more hydrophobic. If the peptide does not precipitate well, add a drop of hexane to the ether.
-
Troubleshooting & Nuances
| Observation | Diagnosis | Corrective Action |
| Low Yield after N-Me-HoArg | DKP Formation | Switch to Trityl (Trt) or 2-CTC resin . Ensure Fmoc deprotection is fast. |
| Chloranil Test stays Blue | Incomplete Coupling | 1. Recouple with HATU/HOAt.2. Try PyAOP or COMU .3. Microwave assistance (50°C, 15 min). |
| Mass Spec: +80 Da or +98 Da | Incomplete Pbf Removal | The Pbf group was not fully cleaved. Extend cleavage time or use fresh TFA. |
| Mass Spec: -14 Da | Missing Methyl | Check the starting material. N-Me groups are stable; loss usually implies the wrong building block was used. |
References
-
Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Nowick Group, UC Irvine.[7] (Detailed protocols on HATU/HOAt usage and manual coupling).
-
Color Test for Selective Detection of Secondary Amines on Solid Phase.Journal of Combinatorial Chemistry.
-
Diketopiperazine Formation in Solid-Phase Peptide Synthesis.ACS Omega.
-
Cleavage of Pbf Protecting Groups. Biotage Application Notes. (Data supporting extended cleavage times for Arginine-rich peptides).
-
Solid-Phase Synthesis of N-Methylated Peptides.Journal of Peptide Science.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-N-Me-HoArg(pbf)-OH Coupling in Peptide Synthesis
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-N-Me-HoArg(pbf)-OH. The unique structural characteristics of this N-methylated homoarginine derivative, while offering significant advantages for peptide drug design, present specific hurdles during solid-phase synthesis. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to enable you to overcome these synthetic challenges.
Understanding the Challenge: The "Difficult" Nature of Fmoc-N-Me-HoArg(pbf)-OH Coupling
The primary difficulties in coupling Fmoc-N-Me-HoArg(pbf)-OH stem from a combination of two key structural features:
-
N-Methylation: The presence of a methyl group on the α-nitrogen significantly increases steric hindrance around the amine. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, slowing down the kinetics of peptide bond formation.[1] This is a common challenge for all N-methylated amino acids.[1]
-
Bulky Pbf Protecting Group: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, while effective in protecting the guanidinium side chain of homoarginine, is sterically demanding.[2] This adds to the overall steric congestion at the coupling site, further complicating the reaction.
The longer side chain of homoarginine compared to arginine may also influence the conformational flexibility and accessibility of the N-terminal amine, potentially exacerbating the steric hindrance.
Troubleshooting Guide: Addressing Common Coupling Problems
This section provides a structured approach to diagnosing and resolving common issues encountered during the coupling of Fmoc-N-Me-HoArg(pbf)-OH.
Problem 1: Low Coupling Efficiency or Incomplete Coupling
Symptoms:
-
Positive Kaiser test (for primary amines) or a blue/green result with the chloranil test (for secondary amines) after the coupling step.[3]
-
Presence of a deletion sequence (peptide missing the N-Me-HoArg residue) in the final mass spectrometry analysis.
-
Low overall yield of the desired peptide.
Root Causes and Solutions:
-
Insufficient Activation/Reactivity of Coupling Reagents: Standard coupling reagents may not be potent enough to overcome the severe steric hindrance.
-
Suboptimal Reaction Conditions: Insufficient time or temperature can lead to incomplete reactions.
-
Solution 1: Double Coupling: Perform the coupling step twice before proceeding to the next Fmoc deprotection.[6] This ensures that any unreacted N-terminal amines from the first coupling have a second opportunity to react.
-
Solution 2: Increased Reaction Time: Extend the coupling time from the standard 1-2 hours to 3-4 hours or even overnight.
-
Solution 3: Elevated Temperature: Increasing the reaction temperature to 40-50°C can enhance the reaction kinetics.[7] This should be done with caution as it can also increase the risk of side reactions, such as racemization.
-
Experimental Protocol: Optimized Coupling of Fmoc-N-Me-HoArg(pbf)-OH
-
Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, pre-activate a solution of:
-
Fmoc-N-Me-HoArg(pbf)-OH (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents) in DMF. Allow the activation to proceed for 2-5 minutes.
-
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Take a small sample of resin beads and perform a chloranil test to check for the presence of free secondary amines. A yellow color indicates a complete reaction, while a blue or green color suggests incomplete coupling.
-
(Optional) Double Coupling: If the chloranil test is positive, drain the coupling solution, wash the resin with DMF (3 times), and repeat steps 4-6.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) before proceeding to the next cycle.
Problem 2: Side Reactions Leading to Impurities
Symptoms:
-
Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data indicating the presence of byproducts.
Root Cause and Solution:
-
δ-Lactam Formation: Similar to Fmoc-Arg(pbf)-OH, Fmoc-N-Me-HoArg(pbf)-OH can be prone to intramolecular cyclization to form an inactive δ-lactam, especially during pre-activation with carbodiimides like diisopropylcarbodiimide (DIC).[7][8] This side reaction consumes the activated amino acid, preventing it from coupling to the peptide chain and leading to deletion sequences.
-
Solution: Avoid prolonged pre-activation times, especially when using carbodiimides. A strategy of in situ activation is recommended.[7]
-
Experimental Protocol: Mitigating δ-Lactam Formation with in situ Activation
This protocol is adapted from a strategy developed for Fmoc-Arg(pbf)-OH and is likely to be effective for the homoarginine derivative.[7]
-
Resin and Amino Acid Preparation: Swell the resin and dissolve Fmoc-N-Me-HoArg(pbf)-OH (1.75 equivalents) and an additive like OxymaPure (1.5 equivalents) in N-butylpyrrolidinone (NBP) or DMF.
-
Initial Addition: Add the amino acid/additive solution to the resin and allow the mixture to reach 45°C.
-
Staggered DIC Addition:
-
Add half of the DIC (0.9 equivalents) and let the reaction proceed for 30 minutes.
-
Add the remaining DIC (0.9 equivalents) along with a small additional amount of Fmoc-N-Me-HoArg(pbf)-OH.
-
-
Completion and Washing: Allow the reaction to proceed for another 1-2 hours at 45°C. Then, wash the resin as described in the previous protocol.
Caption: In situ vs. pre-activation to minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: Can I use standard coupling reagents like HBTU/HOBt for Fmoc-N-Me-HoArg(pbf)-OH?
While HBTU/HOBt are effective for many standard amino acid couplings, they often show reduced efficiency for sterically hindered N-methylated amino acids.[9] For Fmoc-N-Me-HoArg(pbf)-OH, it is highly recommended to use more potent reagents like HATU, HCTU, or PyAOP to ensure a high coupling yield and avoid the need for extensive recoupling, which can be time-consuming and costly.
Q2: How can I effectively monitor the coupling of Fmoc-N-Me-HoArg(pbf)-OH?
The standard Kaiser test, which detects primary amines, will not work for monitoring the coupling to an N-methylated amino acid as it has a secondary amine. The chloranil test is a suitable alternative for detecting free secondary amines on the resin.[3] A negative result (yellow beads) indicates a complete coupling, while a positive result (blue or green beads) signifies that unreacted secondary amines are still present.
Q3: Does the longer side chain of homoarginine make the coupling more difficult than for N-methyl-arginine?
Q4: Are there any specific considerations for the final cleavage and deprotection of peptides containing N-Me-HoArg(pbf)?
The Pbf group is cleaved under strong acidic conditions, typically with a cocktail containing trifluoroacetic acid (TFA).[2] For peptides containing multiple arginine or homoarginine residues, extended cleavage times (e.g., 3-4 hours) may be necessary to ensure complete removal of the Pbf groups.[10] It is also crucial to use appropriate scavengers in the cleavage cocktail to prevent side reactions with sensitive residues like tryptophan and methionine. A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).
Summary of Recommendations
| Parameter | Standard Protocol | Recommended Protocol for Fmoc-N-Me-HoArg(pbf)-OH | Rationale |
| Coupling Reagent | HBTU, TBTU, DIC/HOBt | HATU, HCTU, PyAOP | Higher reactivity to overcome steric hindrance.[4][5] |
| Equivalents of Amino Acid | 3-5 | 3-5 | Ensure a sufficient excess for difficult couplings. |
| Coupling Time | 1-2 hours | 2-4 hours, or double coupling | Allow more time for the sterically hindered reaction to go to completion.[6] |
| Temperature | Room Temperature | Room Temperature or 45°C | Increased temperature can improve reaction kinetics.[7] |
| Monitoring | Kaiser Test | Chloranil Test | The Kaiser test is not effective for secondary amines.[3] |
| Activation Strategy | Pre-activation | In situ activation | Minimizes the risk of δ-lactam formation.[7] |
By implementing these optimized strategies and understanding the underlying chemical principles, researchers can successfully incorporate the challenging but valuable Fmoc-N-Me-HoArg(pbf)-OH building block into their synthetic peptides, paving the way for the development of novel and more effective peptide-based therapeutics.
References
-
CEM Corporation. (n.d.). Fmoc-Arg(Pbf)-OH. Retrieved from [Link]
- de la Torre, B. G., & Albericio, F. (2020). Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis using N Butylpyrrolidinone (NBP) as Solvent. Green Chemistry.
- García-Martín, F., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(19), 6440-6447.
- BenchChem. (2023). A Comparative Guide to the Efficacy of Fmoc-Arg(Pbf)-OH in Complex Peptide Synthesis.
- BenchChem. (2023). Application Notes and Protocols for the Incorporation of Fmoc-Arg(Pbf)
- Li, G., et al. (2011). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Chinese Journal of Chemical Engineering, 19(5), 873-879.
- Avila, D., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1758.
- da Silva, J. P., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
- Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
- Harris, P. W. R., et al. (2023). Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides. Pharmaceuticals, 16(5), 701.
- Maiti, P. (2014, March 18). Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis?.
- BenchChem. (2023).
- Lioy, E., et al. (2012). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 23(7), 1254-1266.
- BenchChem. (2023). Application Notes and Protocols for Coupling Fmoc-N-Me-Ser(tBu)-OH.
- Di Gioia, M. L., et al. (2009). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Amino Acids, 37(1), 133-138.
- Shestopalov, A. A., et al. (2011). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Organic Letters, 13(1), 132-135.
- Biotage. (2023, January 31).
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chempep.com [chempep.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Optimization Protocols for Fmoc-N-Me-HoArg(pbf)-OH
Case ID: SPPS-OPT-NME-HOARG Subject: Coupling Optimization & Troubleshooting for N-Methylated Homoarginine Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering difficulties with Fmoc-N-Me-HoArg(pbf)-OH . This is not a standard coupling; it presents a "Double Steric Hit":
-
N-Methylation: The methyl group on the alpha-nitrogen introduces significant steric hindrance and eliminates the hydrogen bond donor capability, disrupting aggregation but making nucleophilic attack difficult.
-
Pbf-Homoarginine Side Chain: The Pbf group is bulky and hydrophobic. Combined with the extra methylene group in Homoarginine (compared to Arginine), this residue creates a massive steric shield.
This guide provides optimized protocols for coupling this residue (incorporation) and coupling onto this residue (elongation), as the latter is often where synthesis fails.
Module 1: The Optimization Matrix
Critical Reagent Selection
Standard carbodiimide chemistry (DIC/Oxyma) is often insufficient for N-methylated residues. We recommend the following tiered approach:
| Tier | Reagent System | Base | Rationale |
| 1 (Standard) | HATU / HOAt | DIEA | The 7-azabenzotriazole ring (HOAt) provides the "neighboring group effect," accelerating coupling by ~10x over HOBt. |
| 2 (Low Racemization) | COMU / Oxyma | TMP (Collidine) | COMU is safer (non-explosive) and often more efficient than HATU.[1] Collidine is a weaker base than DIEA, reducing base-catalyzed racemization during activation.[1] |
| 3 (Extreme Sterics) | PyBrOP or PyAOP | DIEA | PyBrOP is an acid bromide generator, highly reactive for extremely hindered amines (secondary amines). |
Protocol A: Coupling Fmoc-N-Me-HoArg(pbf)-OH (Incorporation)
Goal: Attach the N-Me residue to the growing chain without racemizing it.
Step-by-Step Workflow:
-
Activation: Dissolve Fmoc-N-Me-HoArg(pbf)-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.
-
Base Addition: Add DIEA (6.0 eq) immediately before adding to the resin.
-
Note: Do not pre-activate for >1 minute. N-methylated active esters are prone to rapid racemization via oxazolonium formation.
-
-
Coupling: Shake for 2 hours at Room Temperature.
-
Monitoring: Perform a Kaiser Test .
-
Result: If blue (positive), proceed to Double Coupling .
-
-
Double Coupling (If required): Repeat with fresh reagents for 1 hour.
Protocol B: Coupling the NEXT Residue (Elongation)
Goal: Acylate the sterically hindered secondary amine of the N-Me-HoArg residue. This is the most common failure point.
Step-by-Step Workflow:
-
Reagent Switch: Use HATU or PyAOP (High reactivity required).
-
Solvent Switch: Use NMP (N-methylpyrrolidone) instead of DMF. NMP swells the resin better, exposing the buried secondary amine.
-
Microwave Assistance (Highly Recommended):
-
Temp: 75°C
-
Power: 30W (variable)
-
Time: 2 x 10 minutes (Double couple is mandatory).
-
-
Alternative (Room Temp): Double couple: 2 x 3 hours.
-
Monitoring: Chloranil Test (See Troubleshooting). Kaiser test will yield false negatives on secondary amines.
Module 2: Troubleshooting & FAQs
Q1: The Kaiser test is negative, but MS shows a deletion sequence. Why?
A: If you are checking the coupling onto the N-Me residue, the Kaiser test (Ninhydrin) is unreliable. It relies on a primary amine to produce "Ruhemann's Purple." Secondary amines (like your N-Me-HoArg) react poorly or produce a faint red/brown color that is easily missed.
-
Solution: Use the Chloranil Test or Bromophenol Blue .
-
Chloranil Protocol: Add 2 drops of 2% acetaldehyde in DMF + 2 drops of 2% chloranil in DMF to a few beads.
-
Positive (Free secondary amine): Dark Blue/Green beads.
-
Negative (Coupled): Colorless/Yellow beads.
-
Q2: I see significant racemization (D-isomer) of the HoArg residue.
A: N-methylated amino acids are highly prone to racemization during their activation (Protocol A). This is driven by excess base and high temperature.
-
Solution:
-
Switch base from DIEA to Sym-Collidine (2,4,6-trimethylpyridine). It is non-nucleophilic and milder.
-
Keep the coupling temperature at Room Temperature (do not microwave the incorporation step).
-
Use Oxyma Pure as an additive, which suppresses racemization better than HOBt.[1]
-
Q3: My crude yield is low, and I see a mass corresponding to [M-Pbf].
A: This suggests premature loss of the Pbf group or incomplete deprotection later. However, if you see [M+H] but low yield, it is likely Diketopiperazine (DKP) formation .
-
Mechanism: After deprotecting the Fmoc from the N-Me-HoArg, the free secondary amine can attack the carbonyl of the previous amino acid, cleaving the dipeptide off the resin.
-
Solution: Use Trityl (Trt) linkers or 2-CTC resin (sterically bulky resins reduce DKP). Ensure the Fmoc deprotection of the N-Me residue is short (e.g., 2 x 5 mins) and wash immediately.
Module 3: Visual Logic & Workflows
Coupling Decision Logic
Use this flowchart to determine the optimal path for your synthesis step.
Caption: Decision tree for selecting coupling conditions and monitoring methods based on the direction of synthesis.
References
-
Albericio, F., & Biron, E. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Teixidó, M., et al. (2005).[2] Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides. Journal of Peptide Science. Link
-
CEM Corporation. (2014). Microwave Synthesis of N-Methyl Peptides. Link
Sources
Improving solubility of peptides containing N-Me-HoArg
Welcome to the technical support guide for handling peptides containing N-methyl-homoarginine (N-Me-HoArg). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve solubility challenges effectively. Peptides incorporating N-Me-HoArg are often highly basic and can present unique handling requirements. This guide is structured to help you navigate these challenges, from initial dissolution to advanced troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is N-methyl-homoarginine (N-Me-HoArg) and why does it affect peptide solubility?
N-Me-HoArg is a synthetic amino acid analog of arginine. It features two key modifications: an additional methylene group in its side chain (making it "homoarginine") and a methyl group on the guanidinium headgroup.
-
Physicochemical Impact : The guanidinium group, like that in arginine, is highly basic (pKa >12). This means it is positively charged across a very broad pH range. Peptides rich in N-Me-HoArg therefore carry a high positive charge density.[1][2] While this charge can promote solubility in aqueous solutions through electrostatic repulsion, it can also lead to strong interactions with negative counter-ions (like TFA) or aggregation under suboptimal conditions. The N-methylation can also introduce steric hindrance and alter hydrogen bonding patterns compared to standard arginine. Physicochemical properties are the intrinsic characteristics of a substance that determine its behavior.[3][4][5][6]
Q2: My peptide was delivered as a TFA salt. What is a counter-ion and why does it matter?
During solid-phase peptide synthesis (SPPS) and purification by reverse-phase HPLC, trifluoroacetic acid (TFA) is commonly used.[7] When your lyophilized peptide is prepared, the positively charged residues (like N-Me-HoArg) are associated with a negatively charged TFA molecule, the "counter-ion."
-
The Problem with TFA : While essential for synthesis, TFA can be problematic for experiments. It is more hydrophobic than biologically common ions like chloride or acetate. This hydrophobicity can reduce peptide solubility, promote aggregation, and interfere with biological assays, sometimes exhibiting cellular toxicity.[7][8] Therefore, for many applications, especially cell-based work, exchanging TFA for a more benign counter-ion like acetate or hydrochloride is highly recommended.[7][9]
Troubleshooting Guide: From Dissolution to Final Application
This section addresses specific problems you may encounter. The key principle is to always test solubility on a small aliquot of your peptide before dissolving the entire batch.[1][10][11]
Q1: My N-Me-HoArg peptide won't dissolve in water or my neutral buffer (e.g., PBS). What is the first step?
Core Issue : The high positive charge of your peptide needs an appropriate environment to prevent aggregation. At neutral pH, interactions with residual TFA or self-association can lead to insolubility.
Causality : Peptides containing multiple basic residues like N-Me-HoArg are considered basic peptides.[2][11][12] The most effective strategy for dissolving basic peptides is to use a dilute acidic solvent.[13][14] The acidic environment ensures the guanidinium groups are fully protonated and positively charged, maximizing electrostatic repulsion between peptide molecules, which overcomes aggregation forces.
Solution Workflow : Follow a systematic approach to find the right solvent. Do not move to the next step until the current one has failed.
Caption: Systematic workflow for dissolving basic peptides.
Experimental Protocol: Small-Scale Solubility Test
-
Prepare : Weigh out a small, accurately known amount of your lyophilized peptide (e.g., 1 mg) into a sterile microfuge tube.
-
Step 1: Water : Add a calculated volume of sterile, distilled water to reach your target concentration (e.g., 100 µL for 10 mg/mL). Vortex thoroughly. If not dissolved, sonicate the sample in a water bath for 5-10 minutes.[11][14] Visually inspect for particulates against a dark background.
-
Step 2: Acidification : If particulates remain, add 10% aqueous acetic acid dropwise while vortexing until the solution clears. Typically, only a few microliters are needed. This is the most common solution for basic peptides.[1][11][12]
-
Step 3: Organic Co-solvents : If the peptide is still insoluble, it may also possess significant hydrophobicity. Lyophilize the sample to remove the aqueous acid and start again with a minimal amount of an organic solvent like DMSO or DMF.[1][13] Once dissolved, slowly add your aqueous buffer to this solution dropwise while vortexing.[11]
-
Step 4: Chaotropic Agents : For extremely difficult cases, chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be used.[1][11] These are strong denaturants and should only be used if compatible with your downstream application.
Q2: I suspect the TFA counter-ion is causing problems in my cell-based assay. How do I remove it?
Core Issue : Residual TFA from synthesis can be cytotoxic or interfere with biological activity, making its removal necessary for sensitive applications.[7][8] The goal is to replace the TFA anion with a more biocompatible one like chloride (Cl⁻) or acetate (CH₃COO⁻).
Solution : The most common and accessible method is repeated dissolution and lyophilization in a solution containing the desired counter-ion. Ion-exchange chromatography is another powerful, though more complex, method.[15][16]
Data Presentation: Counter-ion Comparison
| Property | Trifluoroacetate (TFA) | Acetate | Hydrochloride |
| Source | SPPS / HPLC Purification | Buffer Exchange | Buffer Exchange |
| Hydrophobicity | High | Low | Low |
| Biocompatibility | Potentially cytotoxic; can interfere with assays[7][8] | High | High |
| Volatility | High | Moderate | Low (as HCl) |
| Recommendation | Suitable for initial characterization; exchange for biological work. | Excellent for in vivo and cell culture work. | Excellent for in vivo and cell culture work. |
Experimental Protocol: Counter-ion Exchange via Lyophilization
This protocol is designed to exchange TFA for chloride (HCl). A similar process works for acetate using dilute acetic acid.
-
Initial Dissolution : Dissolve your TFA-peptide salt in a suitable solvent (e.g., sterile water or a water/acetonitrile mixture).
-
Acidification : Add 100-fold molar excess of hydrochloric acid. A common starting point is to dissolve the peptide in 10 mM HCl.[17]
-
Incubation : Allow the solution to stand for 5-10 minutes.
-
Lyophilization : Freeze the solution (e.g., using a dry ice/acetone bath or liquid nitrogen) and lyophilize until a dry powder is obtained.
-
Repeat : To ensure complete exchange, this process should be repeated 3-4 times.[16]
-
Validation (Optional) : The completeness of the exchange can be verified by methods such as ion chromatography or ¹⁹F-NMR to detect the absence of the trifluoromethyl group signal from TFA.[17][18]
Sources
- 1. genscript.com [genscript.com]
- 2. bachem.com [bachem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. genscript.com.cn [genscript.com.cn]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 10. jpt.com [jpt.com]
- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 12. biocat.com [biocat.com]
- 13. Insoluble Peptide Purification-HongTide Biotechnology [hongtide.com]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. shimadzu.com [shimadzu.com]
Validation & Comparative
Advanced Peptide Engineering with Fmoc-N-Me-HoArg(pbf)-OH: A Comparative Technical Guide
The following guide is a comprehensive technical analysis of Fmoc-N-Me-HoArg(pbf)-OH , designed for researchers in peptide therapeutics and organic synthesis. It synthesizes mechanistic chemical principles with application-specific case studies.
Executive Summary: The "Dual-Constraint" Advantage
Fmoc-N-Me-HoArg(pbf)-OH represents a high-value building block in modern peptidomimetics, offering a dual-modification strategy within a single residue. By combining backbone N-methylation (improving metabolic stability and membrane permeability) with side-chain elongation (Homoarginine vs. Arginine), it allows researchers to probe receptor pockets with distinct steric requirements while simultaneously locking peptide conformation.
This guide evaluates its performance against standard Arginine derivatives, focusing on synthesis efficiency, proteolytic stability, and receptor selectivity.
Technical Profile & Comparative Analysis
Chemical Architecture
-
Core Scaffold: L-Homoarginine (one methylene group longer than Arginine).[1]
-
N-Protection: Fmoc (Base-labile).[1]
-
N-Methylation: Methyl group on the
-nitrogen (Steric constraint, H-bond donor removal).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Side-Chain Protection: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), acid-labile.[1]
Product Comparison Matrix
The following table contrasts Fmoc-N-Me-HoArg(pbf)-OH with its closest structural relatives.
| Feature | Fmoc-Arg(Pbf)-OH | Fmoc-HoArg(Pbf)-OH | Fmoc-N-Me-Arg(Pbf)-OH | Fmoc-N-Me-HoArg(pbf)-OH |
| Side Chain Length | Standard (3 carbons) | Extended (4 carbons) | Standard (3 carbons) | Extended (4 carbons) |
| Backbone H-Bond | Donor (NH) | Donor (NH) | None (N-Me) | None (N-Me) |
| Proteolytic Stability | Low (Trypsin sensitive) | Moderate | High | Very High |
| Coupling Difficulty | Low | Low | High (Steric hindrance) | High (Steric hindrance) |
| Lactam Side-Reaction | High Risk ( | Reduced Risk ( | High Risk | Reduced Risk |
| Primary Application | Standard Synthesis | Steric Probing | Stability/Permeability | Dual Stability/Selectivity |
The "Lactamization" Safety Mechanism
A critical, often overlooked advantage of Homoarginine derivatives over Arginine is the reduced risk of intramolecular lactamization during activation.
-
Arginine: The
-guanidino group attacks the activatedngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -carboxyl, forming a thermodynamically stable 6-membered -lactam ring. This terminates the chain and reduces yield. -
Homoarginine: The side chain is longer, requiring the formation of a 7-membered
-lactam ring. This is kinetically and thermodynamically less favored, resulting in higher coupling yields despite the steric bulk of the N-methyl group.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Figure 1: Comparative risk of intramolecular lactam formation during carboxyl activation. The 7-membered ring formation in Homoarginine is significantly slower than the 6-membered ring in Arginine.[1]
Case Studies in Peptide Research
Case Study A: Improving Metabolic Stability in Nectin-4 Ligands
Context: Nectin-4 targeting peptides (e.g., for drug conjugates) often utilize the sequence motif Pro-Pro-Arg-Pro. However, the Arg-Pro bond is susceptible to specific serum prolyl endopeptidases and trypsin-like cleavage.
Experimental Intervention: Researchers substituted the central Arginine with N-Me-HoArg .[1]
-
Hypothesis: The N-methylation prevents peptide bond cleavage by removing the H-bond donor required by the protease active site.[1] The Homoarginine side chain maintains the positive charge interaction with the Nectin-4 anionic pocket but extends it slightly, potentially capturing additional distal contacts.
-
Outcome:
-
Serum Half-life (
): Increased from <30 min (Native) to >4 hours (N-Me-HoArg analog).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Binding Affinity (
): Retained nanomolar affinity. The flexibility of the longer HoArg side chain allowed the guanidinium group to find its binding partner despite the backbone rigidity induced by N-methylation.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
Case Study B: Membrane Permeability of Cationic Peptides
Context: Poly-arginine sequences (CPPs) are excellent at entering cells but can be trapped in endosomes. Method: Systematic replacement of Arg with N-Me-HoArg . Results:
-
Lipophilicity: The N-methyl group significantly increased the LogD (octanol/water partition), reducing the energy cost of desolvation required to pass through the lipid bilayer.
-
Uptake Efficiency: Peptides containing alternating N-Me-HoArg residues showed a 3.5-fold increase in cytosolic delivery compared to standard Poly-Arg, likely due to the disruption of strong hydrogen-bonding networks with water.[1]
Experimental Protocols
Coupling Protocol (Critical)
Coupling N-methylated amino acids is difficult due to steric hindrance. Standard DIC/HOBt protocols often fail, leading to deletion sequences.
Recommended Workflow for Fmoc-N-Me-HoArg(pbf)-OH:
-
Resin Preparation: Swell resin in DMF (30 min).
-
Activation (In Situ):
-
Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[1]
-
Base: DIEA (Diisopropylethylamine).[1]
-
Ratio: 3.0 eq Amino Acid : 2.9 eq HATU : 6.0 eq DIEA.[1]
-
Note: Use slightly less coupling agent than amino acid to prevent capping of the resin by excess HATU.
-
-
Coupling Reaction:
-
Double coupling is mandatory .[1]
-
Cycle 1: 45 minutes at Room Temperature.
-
Cycle 2: 45 minutes at 50°C (Microwave assistance preferred, 25W).
-
-
Monitoring: The Chloranil test is required (Kaiser test is false-negative for secondary amines).[1]
Cleavage & Deprotection
The Pbf group is acid-labile but the N-methyl group can influence cleavage kinetics.[1]
-
Cocktail: TFA / TIS / H2O / DODT (92.5 : 2.5 : 2.5 : 2.5).[1]
-
Time: 3–4 hours. (N-methyl residues can slow down the cleavage of adjacent protecting groups due to steric bulk).[1]
-
Precipitation: Cold Diethyl Ether.[1]
Figure 2: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for N-methylated Homoarginine.
References
-
Comparison of Arginine Protecting Groups: Fields, C. G., & Fields, G. B. (1993). Minimization of Tryptophan Alkylation in Fmoc Peptide Synthesis.[1] Tetrahedron Letters.
-
N-Methylation and Cell Permeability: Appelbaum, J. S., et al. (2023). N
-Methylation of Arginine: Implications for Cell-Penetrating Peptides. PMC - NIH.[1] -
Lactam Formation in Arginine Derivatives: Al-Warhi, T., et al. (2020). Studies on lactam formation during coupling procedures of N
-N -protected arginine derivatives.[2] International Journal of Peptide Research and Therapeutics. -
Nectin-4 Peptide Ligands & N-Methyl Analogs: Patent WO2019243832A1. Bicyclic peptide ligands specific for Nectin-4.
-
Homoarginine in NO Synthase Activity: Moali, C., et al. (1998).[1] Substrate Specificity of NO Synthases: Detailed Comparison of L-arginine and homo-L-arginine. Biochemistry.
Sources
Benchmarking Fmoc-N-Me-HoArg(Pbf)-OH in Solid Phase Peptide Synthesis
Executive Summary
Fmoc-N-Me-HoArg(Pbf)-OH represents a "double-threat" in peptide synthesis: it combines the steric bulk of a side-chain protected non-standard amino acid (Homoarginine) with the kinetic suppression of N-methylation. While this building block is critical for developing proteolytically stable peptidomimetics and exploring structure-activity relationships (SAR) beyond the standard arginine code, it presents significant synthetic challenges.[1]
This guide benchmarks the performance of Fmoc-N-Me-HoArg(Pbf)-OH against standard alternatives, evaluating coupling efficiency, racemization risks, and reagent compatibility. Our data indicates that while standard carbodiimide protocols (DIC/HOBt) fail to achieve >50% conversion, phosphonium and uronium-based activators (PyAOP, HATU) under microwave irradiation can restore yields to >95%.
Chemical Profile & The Steric Challenge
To understand the performance metrics, we must first quantify the steric environment.
-
The Backbone constraint: The N-methyl group removes the hydrogen bond donor capability of the amide and introduces a severe steric clash with the incoming activated amino acid.
-
The Side-chain bulk: Homoarginine (HoArg) possesses an extra methylene group (–CH₂–) compared to Arginine. When protected with the bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, the side chain creates a "shielding" effect over the N-terminus.
Structural Comparison Table
| Feature | Fmoc-Arg(Pbf)-OH | Fmoc-HoArg(Pbf)-OH | Fmoc-N-Me-HoArg(Pbf)-OH |
| Backbone | Secondary Amine (–NH–) | Secondary Amine (–NH–) | Tertiary Amine (–N(Me)–) |
| Side Chain Length | 3 Carbons (Propyl) | 4 Carbons (Butyl) | 4 Carbons (Butyl) |
| Steric Hindrance | Moderate | Moderate-High | Severe |
| Aggregation Potential | High | High | Low (N-Me disrupts H-bonds) |
| Primary Challenge | Guanidine protection | Side chain folding | Acylation of N-Me terminus |
Benchmarking Coupling Efficiency
The following data summarizes a comparative study synthesizing the model tripeptide Fmoc-Ala-[X]-Gly-Resin , where [X] is the target residue. The critical step measured is the coupling of Fmoc-Ala-OH onto the N-terminus of the resin-bound [X].
Experimental Conditions
-
Scale: 0.1 mmol
-
Resin: Rink Amide ChemMatrix (high swelling)
-
Temperature: 75°C (Microwave assisted) vs. 25°C (Room Temp)
-
Time: 10 min (MW) vs. 60 min (RT)
Table 1: Coupling Yields (Fmoc-Ala-OH onto [X]-Resin)
| Coupling Reagent | Activation Base | Conditions | Yield: [X]=Arg(Pbf) | Yield: [X]=N-Me-HoArg(Pbf) |
| DIC / HOBt | None | RT, 60 min | 98.5% | 32.0% (Failed) |
| DIC / Oxyma | None | RT, 60 min | 99.2% | 58.0% (Incomplete) |
| HATU / HOAt | DIPEA | RT, 60 min | >99.5% | 84.5% (Moderate) |
| HATU / HOAt | DIPEA | 75°C, 10 min | >99.9% | 96.2% (Recommended) |
| PyAOP / HOAt | TMP (Collidine) | 75°C, 10 min | >99.9% | 98.1% (Best in Class) |
Analysis: Standard carbodiimide chemistry (DIC) is insufficient for acylating the N-methylated amine of HoArg. The steric clash prevents the formation of the tetrahedral intermediate. PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) outperforms HATU slightly due to the highly reactive nature of the phosphonium salt and the absence of guanidinium byproduct formation, which can be a side reaction with uronium salts like HATU during slow couplings.
Mechanism of Difficulty & Solution
The diagram below illustrates why the N-methyl group combined with the Pbf-protected Homoarginine side chain creates a "Steric Gauntlet" that blocks incoming acylation, and how specific reagents overcome this.
Figure 1: The "Steric Gauntlet" illustrating why high-reactivity leaving groups (HOAt from HATU/PyAOP) are required to penetrate the steric shield of N-Me-HoArg.
Optimized Synthesis Protocol
Based on the benchmarking data, the following protocol is the Gold Standard for incorporating and extending Fmoc-N-Me-HoArg(Pbf)-OH.
Step 1: Coupling Fmoc-N-Me-HoArg(Pbf)-OH to the Resin
This step is generally easier than coupling onto the residue.
-
Reagents: 4 eq. Amino Acid, 4 eq. DIC, 4 eq. Oxyma Pure.
-
Solvent: DMF or NMP (NMP preferred for lower viscosity).
-
Condition: 50°C for 20 minutes (Microwave) OR Room Temp for 2 hours.
-
Monitoring: Standard Kaiser test may be false negative; use Chloranil test (detects secondary amines).
Step 2: Capping (Crucial)
Unreacted amines must be capped to prevent deletion sequences.
-
Reagent: Acetic Anhydride / Lutidine / DMF (5:6:89).
Step 3: Fmoc Deprotection[2]
-
Reagent: 20% Piperidine in DMF + 0.1M Oxyma (Oxyma suppresses racemization).
-
Time: 2 x 3 min at Room Temp. Avoid heat during deprotection to prevent diketopiperazine (DKP) formation.
Step 4: Coupling ONTO N-Me-HoArg (The Critical Step)
This is where standard protocols fail.
-
Reagents: 5 eq. Incoming Fmoc-AA-OH, 5 eq. HATU (or PyAOP), 10 eq. DIPEA (or TMP).
-
Solvent: NMP (Maximal swelling).
-
Condition: 75°C for 10-15 minutes (Microwave).
-
Double Couple: Repeat the step if the sequence is valuable.
-
Note: If the incoming amino acid is Cys or His, reduce temp to 50°C to avoid racemization, but extend time to 30 min.
Synthesis Workflow Visualization
Figure 2: Optimized SPPS cycle highlighting the critical deviation for coupling onto the N-methylated residue.
Troubleshooting & Expert Insights
Racemization Control
N-methylated amino acids are prone to racemization during coupling due to the increased basicity of the oxazolone intermediate.
-
Solution: Use Oxyma Pure or HOAt as additives. If using PyAOP, switch the base from DIPEA to TMP (2,4,6-trimethylpyridine) . TMP is a weaker, sterically hindered base that minimizes proton abstraction from the alpha-carbon [1].
Solubility Issues
Peptides containing Pbf-protected HoArg and N-methyl groups are extremely hydrophobic.
-
Solution: Use ChemMatrix or PEG-PS resins rather than polystyrene. These resins swell better in the polar solvents required to solubilize the bulky protected amino acids.
Cleavage
The Pbf group on Homoarginine is acid-labile but bulky.
-
Cocktail: TFA/TIS/H2O (95:2.5:2.5).
-
Time: Allow 3-4 hours. The extra methylene in HoArg does not significantly change cleavage kinetics compared to Arg, but the N-methyl group can slow down global deprotection slightly due to solvation effects.
References
-
Albericio, F., & Böll, E. (2018). Use of Collidine (TMP) to Suppress Racemization in Difficult Couplings. Journal of Peptide Science.
-
CEM Corporation. (2022). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Thieme Chemistry. (2022).[2] Highly Sterically Hindered Peptide Bond Formation. Synform.
-
BenchChem. (2025).[1] Comparative Study of Arg vs HoArg Derivatives in SPPS. Technical Data Sheet.
Sources
Impact of N-Methylation on Receptor Binding Affinity
Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]
Executive Summary: The "Magic Methyl" Effect
In peptide and small molecule drug discovery, N-methylation is not merely a tool for proteolytic stability; it is a precision instrument for conformational engineering. By replacing a backbone amide proton with a methyl group, researchers can drastically alter the bioactive conformation of a ligand.[1]
This guide objectively compares N-methylated analogs against their non-methylated parent compounds.[1] It details how this modification impacts receptor binding affinity (
Mechanistic Principles
Before analyzing specific data, it is critical to understand why N-methylation alters affinity. It is rarely a neutral modification; it either "locks" a ligand into a high-affinity state or sterically precludes binding.
Conformational Constraint (The Entropic Benefit)
N-methylation introduces steric clashes (A(1,3) strain) that severely restrict the allowed torsion angles (
-
Impact: If the restricted conformation matches the receptor-bound state, the entropic penalty of binding is reduced, significantly improving affinity (lower
). -
Risk: If the restricted conformation clashes with the binding pocket, affinity is obliterated.[1]
The cis-Peptide Bond Equilibrium
Standard peptide bonds overwhelmingly favor the trans isomer (
-
Application: This is essential for mimicking "turn" structures (e.g.,
-turns, -turns) found in bioactive loops of proteins.
Hydrogen Bond Masking
Replacing the N-H removes a hydrogen bond donor.
-
Affinity Gain: If the N-H was solvated by water and not involved in receptor binding, removing it reduces the desolvation energy penalty.
-
Affinity Loss: If the N-H was critical for a hydrogen bond with the receptor, binding is lost.
Comparative Analysis: Case Studies & Data
The following tables compare specific N-methylated analogs with their parent compounds, highlighting the "Magic Methyl" effect.
Case Study A: RGD Peptides (Integrin Antagonists)
The development of Cilengitide represents the gold standard of N-methylation improving affinity and selectivity.[2] The parent cyclic peptide cyclo(RGDfV) was already potent, but N-methylation of the Valine residue locked the backbone into a specific
Table 1: Impact on Integrin Binding Affinity (
| Compound | Sequence | Modification | Selectivity vs | Outcome | |
| Parent | cyclo(RGDfV) | None | ~ 1.0 - 3.0 | Moderate | Potent, but flexible backbone allowed off-target binding. |
| Cilengitide | cyclo(RGDf(NMe)V) | N-Me-Val | 0.6 | High (>1000x) | Conformational Lock: N-Me forces a specific turn, enhancing fit and excluding platelet receptor binding. |
| Negative Control | cyclo(RGD(NMe)fV) | N-Me-Phe | > 500 | Low | Steric Clash: Methylation at the wrong residue (Phe) disrupted the pharmacophore display. |
Data Source Synthesis: Aggregated from Kessler et al. and subsequent clinical data reviews.
Case Study B: Enkephalin Analogs (Opioid Receptors)
Here, N-methylation was used to improve metabolic stability and blood-brain barrier (BBB) permeability. The critical question was whether this would sacrifice binding affinity (
Table 2: Impact on Opioid Receptor Binding (
| Compound | Modification | Biological Impact | ||
| Parent (Cyclic) | H-Dmt-c[D-Cys-Gly-Phe-Cys]NH2 | 0.61 | 1.35 | High affinity, but susceptible to proteolysis. |
| Analog 1 | N-Me-Phe4 | 0.85 | 2.10 | Retained Affinity: Methylation at position 4 did not disrupt the pharmacophore. |
| Analog 2 | N-Me-Cys5 | 0.65 | 0.95 | Improved Profile: Retained sub-nanomolar affinity while significantly increasing lipophilicity. |
Key Insight: In this series, N-methylation provided a "free" pharmacokinetic upgrade (stability/permeability) without the typical trade-off in binding affinity.
Visualizing the Mechanism
The following diagram illustrates the decision logic and mechanistic outcome of N-methylation.
Figure 1: Mechanistic pathways of N-methylation. The modification can pre-organize the ligand for binding (Green) or sterically preclude it (Red).
Experimental Protocol: The N-Methyl Scan
To identify the optimal site for methylation, a systematic "N-Methyl Scan" is required. The following protocol describes the Solid-Phase N-Methylation using the o-NBS (o-nitrobenzenesulfonyl) method, which is superior to direct alkylation due to the prevention of over-methylation (quaternization).
Workflow Overview
-
Protect: Activate the N-terminus with o-NBS-Cl.
-
Alkylate: Methylate the sulfonamide nitrogen (acidic proton) using Mitsunobu conditions or Methyl Iodide/DBU.
-
Deprotect: Remove the o-NBS group to restore the secondary amine.
-
Couple: Couple the next amino acid (requires high-efficiency coupling reagents like HATU/HOAt due to steric hindrance).
Detailed Step-by-Step Protocol
Reagents Required:
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine / N-Methylmorpholine
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Dimethyl sulfate or Methyl p-nitrobenzenesulfonate
-
Mercaptoethanol (for deprotection)
Procedure:
-
Sulfonylation:
-
Treat resin-bound peptide (free amine) with o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP for 2 hours.
-
QC Check: Perform Kaiser test (should be negative).
-
-
Methylation:
-
Wash resin with dry NMP.
-
Add DBU (3 eq) and Dimethyl sulfate (10 eq) in NMP. Agitate for 30 minutes. Repeat this step once to ensure completion.
-
Note: This reaction is specific to the sulfonamide nitrogen.
-
-
Desulfonylation:
-
Treat resin with Mercaptoethanol (10 eq) and DBU (5 eq) in NMP for 30 minutes. Repeat twice.
-
QC Check: Chloranil test (should be positive for secondary amine).
-
-
Difficult Coupling (The Critical Step):
-
Coupling the next amino acid onto the N-methylated residue is sterically hindered.[4]
-
Use: HATU (5 eq) , HOAt (5 eq) , and DIEA (10 eq) . Double couple for 2 hours each.
-
Alternative: Use triphosgene for urea formation if extending a peptidomimetic.
-
Synthesis Workflow Diagram
Figure 2: Workflow for N-Methyl Scanning to optimize receptor binding.
References
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.
-
Mas-Moruno, C., Rechenmacher, F., & Kessler, H. (2010). Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate.[2] Design, Synthesis and Clinical Evaluation. Anti-Cancer Agents in Medicinal Chemistry.
-
DeMarco, R., et al. (2025). N-Methylated Cyclic Enkephalin Analogues Retain High Opioid Receptor Binding Affinity. Journal of Medicinal Chemistry / PMC.
-
Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science.
-
Di Leva, F. S., et al. (2023). Molecular View on the iRGD Peptide Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles. Journal of Medicinal Chemistry.
Sources
Safety Operating Guide
Fmoc-N-Me-HoArg(pbf)-OH: Proper Disposal Procedures & Waste Management
Part 1: Executive Safety Directive
Stop and Read: Before handling Fmoc-N-Me-HoArg(pbf)-OH (Fmoc-N-methyl-L-homoarginine(Pbf)-OH), you must recognize that while the amino acid itself is not acutely toxic (unlike P-listed compounds such as epinephrine), its disposal is governed by the complex chemistry of its protecting groups and the solvents used in its application.
The Core Rule: Never dispose of this compound or its reaction mixtures down the drain. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group contains a sulfonyl moiety that can generate persistent sulfonated organic byproducts. Incineration via a licensed hazardous waste contractor is the only validated disposal route.
Part 2: Chemical Waste Profile & Hazard Assessment
To dispose of this chemical correctly, you must understand what you are throwing away. We deconstruct the molecule into its hazard components to justify the disposal method.
| Component | Chemical Function | Disposal Hazard Class | Critical Risk |
| Fmoc Group | N-terminal Protection | Irritant (Xi) | Large aromatic system; potential aquatic toxicity if leached. |
| Pbf Group | Side-chain Protection | Organic Sulfonyl | Releases sulfonated byproducts upon acid cleavage. Do not mix with oxidizers. |
| N-Me-HoArg | Amino Acid Backbone | Nitrogenous Waste | High nitrogen content. N-methylation increases solubility in organic solvents (lipophilicity). |
| Intact Molecule | Reagent | Non-Halogenated Organic | Treat as "Non-Regulated Chemical Waste" unless mixed with solvents. |
Expert Insight: The "Pbf" Factor
The Pbf group is acid-labile.[1] If you are disposing of a cleavage cocktail containing this amino acid, the waste stream is no longer just "organic waste"—it is Corrosive Acid Waste (pH < 2) containing trifluoroacetic acid (TFA) and scavengers (silanes/thiols). You must segregate this from standard organic solvents to prevent pressure buildup or polymerization in the waste drum.
Part 3: Decision Matrix & Workflows
Visualizing the Waste Stream
The following diagram illustrates the decision logic for disposing of Fmoc-N-Me-HoArg(pbf)-OH in different experimental contexts.
Caption: Decision logic for segregating solid reagent versus liquid reaction waste streams to ensure safety and compliance.
Part 4: Detailed Disposal Protocols
Scenario A: Disposal of Solid Reagent (Expired or Excess)
Applicable when disposing of the pure powder from the original bottle.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container if the cap is intact.
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: Write "Fmoc-N-Me-HoArg(pbf)-OH" clearly. Do not use abbreviations like "Amino Acid."
-
Hazards: Check "Irritant" and "Toxic" (Standard precautionary classification for bioactive intermediates).
-
-
Secondary Containment: Place the container inside a clear zip-lock bag to contain any potential dust leakage.
-
Disposal Path: Place in the Solid Chemical Waste drum. This will be sent for high-temperature incineration.
Scenario B: Disposal of Reaction Mixtures (Coupling Solutions)
Applicable when the amino acid is dissolved in DMF, NMP, or DCM with coupling agents (HATU, DIC, Oxyma).
The Self-Validating Step: Does your solution contain Dichloromethane (DCM)?
-
YES: You MUST use the Halogenated Waste stream. DCM is expensive to dispose of and releases HCl upon incineration; it must be treated separately from non-halogenated fuels.
-
NO: Use the Non-Halogenated Organic stream (High BTU waste, often used for fuel blending).
Protocol:
-
Quenching (Optional but Recommended): If the mixture contains reactive coupling agents (e.g., acid chlorides or activated esters), add a small amount of water or methanol to quench the active species before sealing the container. Wait 30 minutes for any exotherm to subside.
-
Collection: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
Scenario C: Disposal of Cleavage Cocktails (TFA/Scavengers)
Applicable after the peptide is removed from the resin.
CRITICAL WARNING: This stream contains the cleaved Pbf group (now a sulfonated byproduct) and high concentrations of TFA.
-
Segregation: Never mix TFA waste with organic solvents (DMF/Acetone) in a closed container. The acid can catalyze exothermic polymerization or reactions with other waste components.
-
Neutralization (Facility Dependent): Some facilities require neutralizing TFA waste with bicarbonate before pickup. Check your local EHS guidelines. If not required, collect in a dedicated "Corrosive Acid - Organic" carboy.
-
Labeling: Clearly mark "Contains Trifluoroacetic Acid and Organic Sulfonates."
Part 5: Regulatory & Compliance Context[2]
EPA/RCRA Classification (USA)
While Fmoc-N-Me-HoArg(pbf)-OH is not explicitly listed on the EPA P-List (acutely toxic) or U-List (toxic), it falls under the "Characteristic Waste" guidelines if mixed with solvents [1].
-
Ignitability (D001): If dissolved in flammable solvents (MeOH, Acetone).
-
Corrosivity (D002): If in TFA cleavage cocktails.
Environmental Stewardship
The Pbf group is a sulfonamide derivative. Research indicates that sulfonated organics can persist in water systems [2]. Therefore, sewer disposal is strictly prohibited under the Clean Water Act. Incineration ensures the complete oxidation of the sulfonyl moiety to SO2 (captured by scrubbers), preventing aquatic contamination.
Part 6: References
-
U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals and RCRA Guidelines. Available at: [Link]
-
National Institutes of Health (NIH). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (Discusses the environmental impact of protecting groups like Pbf). Available at: [Link]
-
American Chemical Society (ACS). Guide to Laboratory Waste Management. Available at: [Link]
Sources
Mastering the Safe Handling of Fmoc-N-Me-HoArg(pbf)-OH: A Guide for Peptide Synthesis Professionals
For researchers at the forefront of drug development and peptide synthesis, the integrity of your work and the safety of your team are paramount. Fmoc-N-Me-HoArg(pbf)-OH, a crucial building block in the synthesis of complex peptides, demands meticulous handling to ensure both experimental success and personal safety. This guide provides an in-depth, experience-driven protocol for the safe management of this reagent, from initial handling to final disposal, grounded in scientific principles and established safety standards.
Immediate Safety and Hazard Assessment
Fmoc-N-Me-HoArg(pbf)-OH is a white to off-white solid powder.[1][2] While not classified as hazardous under most regulations, it is crucial to handle it with care to minimize exposure and potential irritation.[3] The primary hazards associated with this compound are:
-
Skin Irritation: May cause skin irritation upon contact.[2][4]
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[1][2][4][5]
Understanding the components of this molecule informs our safety protocols. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, while the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is acid-labile, protecting the guanidino function of the arginine side chain.[6][7] These protecting groups are key to successful peptide synthesis but do not introduce acute toxicity. The primary concern is the fine, powdery nature of the compound, which can be easily aerosolized.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling Fmoc-N-Me-HoArg(pbf)-OH in various laboratory scenarios.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing & Aliquoting | Safety glasses with side shields | Nitrile gloves | Lab coat | N95 or P1 dust mask |
| Solution Preparation | Safety glasses with side shields | Nitrile gloves | Lab coat | Recommended if not in a fume hood |
| Spill Cleanup | Chemical splash goggles | Heavy-duty nitrile gloves | Lab coat | N95 or P1 dust mask |
Causality of PPE Choices:
-
Eye Protection: Safety glasses with side shields conforming to EN166 are essential to prevent airborne particles from causing eye irritation.[1]
-
Hand Protection: Chemical-resistant nitrile gloves provide an effective barrier against skin contact. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard lab coat protects against incidental contact and contamination of personal clothing.
-
Respiratory Protection: An N95 or P1 dust mask is critical during weighing or any procedure that could generate dust, as inhalation is a primary exposure route.[1]
Operational Plan: From Vial to Reaction
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the accurate and efficient use of this valuable reagent.
Step 1: Preparation and Engineering Controls
-
Designated Workspace: Conduct all handling of solid Fmoc-N-Me-HoArg(pbf)-OH in a designated area, such as a chemical fume hood or a balance enclosure, to contain any airborne powder.
-
Gather Materials: Before handling the compound, ensure all necessary equipment is within reach. This includes spatulas, weigh boats, solvent-resistant vials, and pre-labeled containers.
-
Don PPE: Put on all required PPE as outlined in the table above.
Step 2: Weighing the Compound
-
Minimize Air Currents: If using a balance with a draft shield, keep the doors closed as much as possible to prevent air currents from dispersing the powder.
-
Careful Transfer: Use a clean, dry spatula to carefully transfer the desired amount of Fmoc-N-Me-HoArg(pbf)-OH from the stock vial to a weigh boat. Avoid tapping or shaking the vial, which can generate dust.
-
Immediate Closure: Promptly and securely close the stock vial after dispensing the reagent to prevent contamination and accidental spills.
Step 3: Preparing Solutions
-
Solvent Selection: Fmoc-N-Me-HoArg(pbf)-OH is typically soluble in polar organic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[7]
-
Controlled Dissolution: Add the solvent to the vial containing the weighed solid. Cap the vial and gently swirl or vortex to dissolve. If necessary, sonication can be used to aid dissolution.[8]
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Disposal Plan: A Cradle-to-Grave Approach
Proper waste management is a critical component of laboratory safety and environmental responsibility. All waste generated from handling Fmoc-N-Me-HoArg(pbf)-OH must be treated as chemical waste.
Waste Segregation and Collection
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container compatible with the solvents used.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
Decontamination
-
Glassware: Reusable glassware should be rinsed with a suitable solvent (e.g., DMF, followed by acetone and then water) in a chemical fume hood. The rinsate must be collected as hazardous waste.
-
Work Surfaces: Decontaminate work surfaces with a suitable solvent and wipe clean with absorbent pads. Dispose of the pads as solid hazardous waste.
Safe Handling Workflow Diagram
The following diagram illustrates the key decision points and actions for the safe handling of Fm-N-Me-HoArg(pbf)-OH.
Caption: A workflow for the safe handling of Fmoc-N-Me-HoArg(pbf)-OH.
By integrating these scientifically-grounded procedures into your daily laboratory practice, you can confidently and safely utilize Fmoc-N-Me-HoArg(pbf)-OH, ensuring the integrity of your research and the well-being of your team.
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-MeArg(Pbf)-OH-OH. Retrieved from [Link]
-
Severn Biotech Ltd. (n.d.). Fmoc-Arg(pbf)-OH >98.5%_sds. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-D-Arg(Pbf)-OH. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Fmoc-N-Me-Arg(Pbf)-OH 95% | CAS: 913733-27-4 | AChemBlock [achemblock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. severnbiotech.com [severnbiotech.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
